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  • Product: 1-Methyl-4-(piperazin-1-yl)phthalazine
  • CAS: 926232-26-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methyl-4-(piperazin-1-yl)phthalazine: Structure, Properties, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The phthalazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. When coupled with a piperazine moiety, the resulting hybrid structures often exhibit potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 1-Methyl-4-(piperazin-1-yl)phthalazine. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource. We will delve into established synthetic routes, expected spectroscopic characteristics for structural elucidation, and the promising biological activities associated with this class of compounds, particularly in the realm of oncology.

Introduction: The Phthalazine-Piperazine Scaffold

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents. Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. The incorporation of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common strategy in drug design to enhance pharmacokinetic properties, modulate receptor binding, and introduce sites for further functionalization.

The compound 1-Methyl-4-(piperazin-1-yl)phthalazine represents a specific embodiment of this hybrid scaffold. The methyl group at the 1-position and the piperazine ring at the 4-position of the phthalazine core are expected to influence its steric and electronic properties, thereby dictating its biological profile. This guide aims to provide a detailed technical framework for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-Methyl-4-(piperazin-1-yl)phthalazine consists of a phthalazine ring system where a methyl group is attached at the C1 position and a piperazin-1-yl group is attached at the C4 position.

Molecular Formula: C₁₃H₁₆N₄ Molecular Weight: 228.30 g/mol

PropertyExpected Value/Characteristic
Appearance Likely a crystalline solid at room temperature, ranging from white to pale yellow.
Melting Point Expected to be in the range of 150-250 °C, depending on the crystalline form and purity.
Solubility Generally expected to have good solubility in organic solvents such as dichloromethane, chloroform, and methanol. Solubility in aqueous solutions may be pH-dependent due to the basic nitrogen atoms in the piperazine ring.
pKa The piperazine moiety will have two pKa values, typically in the range of 5-9, making the compound basic.
LogP The calculated octanol-water partition coefficient is likely to be in the range of 2-4, suggesting moderate lipophilicity.

Synthesis and Purification

The synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine can be approached through established methods for the preparation of 1,4-disubstituted phthalazines. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable 1-chloro-4-methylphthalazine precursor with piperazine.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route:

Synthesis_Workflow Start Phthalic Anhydride Intermediate1 Phthalazinone Derivative Start->Intermediate1 Hydrazine derivative Intermediate2 1-Chloro-4-methylphthalazine Intermediate1->Intermediate2 Chlorinating Agent (e.g., POCl3) Product 1-Methyl-4-(piperazin-1-yl)phthalazine Intermediate2->Product Piperazine Piperazine Piperazine->Product Nucleophilic Substitution

Caption: A generalized synthetic workflow for 1-Methyl-4-(piperazin-1-yl)phthalazine.

Step-by-Step Experimental Protocol (Representative)

This protocol is a generalized procedure based on the synthesis of similar phthalazine derivatives and may require optimization.

Step 1: Synthesis of a Phthalazinone Precursor

  • To a solution of a suitable ortho-substituted benzoic acid derivative, add hydrazine hydrate.

  • Reflux the mixture in an appropriate solvent (e.g., ethanol or acetic acid) for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the precipitated phthalazinone product by filtration.

Step 2: Chlorination of the Phthalazinone

  • Treat the phthalazinone derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture with ice water.

  • Extract the chlorinated phthalazine product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Nucleophilic Substitution with Piperazine

  • Dissolve the 1-chloro-4-methylphthalazine in a suitable solvent such as n-butanol or ethanol.[1]

  • Add an excess of piperazine to the solution.

  • Heat the reaction mixture at reflux for several hours.[1]

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Methyl-4-(piperazin-1-yl)phthalazine.

Spectroscopic Characterization

The structural elucidation of 1-Methyl-4-(piperazin-1-yl)phthalazine would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Phthalazine Ring Protons: Aromatic protons on the phthalazine ring are expected to appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm).

    • Piperazine Ring Protons: The protons on the piperazine ring will likely appear as two distinct multiplets or broad singlets in the range of δ 3.0-4.0 ppm.

    • Methyl Protons: The methyl group protons at the C1 position will likely appear as a singlet in the upfield region (around δ 2.5 ppm).

    • Piperazine N-H Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the N-H proton of the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Phthalazine Carbons: Aromatic carbons of the phthalazine ring will resonate in the δ 120-150 ppm region.

    • Piperazine Carbons: The carbon atoms of the piperazine ring are expected to appear in the range of δ 40-55 ppm.

    • Methyl Carbon: The methyl carbon will show a signal in the upfield region (around δ 15-25 ppm).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 228.30 or 229.31).

    • Characteristic fragmentation patterns may involve the cleavage of the piperazine ring or the loss of the methyl group.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • N-H Stretch: A characteristic absorption band for the N-H stretching of the secondary amine in the piperazine ring, typically in the region of 3200-3400 cm⁻¹.

    • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ for the methyl and piperazine methylene groups.

    • C=N and C=C Stretches: Characteristic absorptions in the 1500-1650 cm⁻¹ region for the aromatic rings.

Biological Activities and Therapeutic Potential

While specific biological data for 1-Methyl-4-(piperazin-1-yl)phthalazine is limited, the broader class of phthalazine-piperazine hybrids has demonstrated significant therapeutic potential, particularly as anticancer agents.[2][3]

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of phthalazine-piperazine derivatives as potent anticancer agents.[2][3] These compounds have been shown to target various components of cancer cell signaling pathways.

  • Kinase Inhibition: A primary mechanism of action for many phthalazine derivatives is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.[4][5] For instance, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[4][6]

  • Cell Cycle Arrest and Apoptosis: Phthalazine-piperazine hybrids have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines.[3][6]

The following diagram illustrates a potential mechanism of action for this class of compounds as kinase inhibitors:

Signaling_Pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activation Phthalazine 1-Methyl-4-(piperazin-1-yl)phthalazine (Analogues) Phthalazine->Receptor Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation

Caption: Potential mechanism of action of phthalazine-piperazine analogues as kinase inhibitors.

Other Potential Applications

Derivatives of the phthalazine scaffold have also been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory activity [7]

  • Antimicrobial properties [8]

  • Anticonvulsant effects [7]

The specific biological profile of 1-Methyl-4-(piperazin-1-yl)phthalazine would need to be determined through rigorous in vitro and in vivo studies.

Conclusion and Future Directions

1-Methyl-4-(piperazin-1-yl)phthalazine belongs to a class of heterocyclic compounds with significant promise in drug discovery. While detailed experimental data for this specific molecule is not widely available, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of analogous structures. The phthalazine-piperazine scaffold has consistently demonstrated potent anticancer activity, and further investigation into the structure-activity relationships of derivatives like 1-Methyl-4-(piperazin-1-yl)phthalazine is warranted. Future research should focus on the development of efficient and scalable synthetic routes, thorough spectroscopic and physicochemical characterization, and comprehensive in vitro and in vivo pharmacological profiling to fully elucidate the therapeutic potential of this promising molecule.

References

  • Samala, R., Nukala, S. K., Thirukovela, N. S., Dasari, G., & Bandari, S. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
  • Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87.
  • Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 115, 105211.
  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.).
  • Hassan, A. A., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114704.
  • Pharmacophore hybridization strategy for combining phthalazine, piperazine and pyrazole. (n.d.).
  • Moustafa, A. H., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1136-1144.
  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (n.d.).
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Mohamed, S. A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 285.
  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (2020). Journal of King Saud University - Science, 32(8), 3369-3380.
  • BenchChem. (2025). Chemical Properties of the Phthalazine Ring System.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • Chen, Y.-C., et al. (2021).
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). International Journal of Molecular Sciences, 25(2), 1069.
  • Pharmacological activities of various phthalazine and phthalazinone deriv
  • ChemicalBook. (n.d.). 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). RSC Advances, 14(18), 12695-12716.
  • BenchChem. (2025).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 558.
  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.).
  • Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Journal of Chemical Research, 2012(2), 76-79.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2021). Pharmaceuticals, 14(10), 978.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines.

Sources

Exploratory

Mechanism of action of 1-Methyl-4-(piperazin-1-yl)phthalazine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Methyl-4-(piperazin-1-yl)phthalazine Derivatives Executive Summary & Pharmacophore Rationale 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS 926232-26-0) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Methyl-4-(piperazin-1-yl)phthalazine Derivatives

Executive Summary & Pharmacophore Rationale

1-Methyl-4-(piperazin-1-yl)phthalazine (CAS 926232-26-0) is a highly privileged structural scaffold in modern medicinal chemistry, serving as the foundational building block for a diverse array of targeted anti-cancer therapeutics. The efficacy of this pharmacophore lies in its dual-domain architecture:

  • The Phthalazine Core: Mimics the purine ring of endogenous ATP. Its nitrogen atoms act as critical hydrogen bond acceptors, allowing the molecule to anchor deeply within the highly conserved ATP-binding hinge region of various tyrosine and serine/threonine kinases[1].

  • The Piperazine Linker: Acts as a flexible, basic moiety that projects outward into the solvent-exposed region or adjacent hydrophobic pockets of the kinase. This structural flexibility enables exquisite tuning of kinase selectivity (e.g., towards VEGFR-2, CDK1, or EGFR) through terminal functionalization[2][3].

Core In Vitro Mechanisms of Action

VEGFR-2 Inhibition and Anti-Angiogenic Potential

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary driver of tumor angiogenesis. Phthalazine-piperazine derivatives competitively bind to the intracellular kinase domain of VEGFR-2[2]. In vitro enzymatic assessments demonstrate that these compounds potently inhibit VEGFR-2 autophosphorylation with sub-micromolar to low-micromolar affinity. This direct kinase inhibition translates functionally to the suppression of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, effectively halting the early stages of angiogenic vessel formation[1].

Selective CDK1 Inhibition and Cell Cycle Arrest

Beyond angiogenesis, specific piperazine-tethered phthalazines exhibit profound selectivity for Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the G2/M phase transition. In pancreatic ductal adenocarcinoma (PDAC) models, these derivatives inhibit CDK1 at nanomolar concentrations while sparing related kinases like CDK2 and CDK5[3]. Mechanistically, the inhibition of CDK1 prevents the formation of the active CDK1-Cyclin B1 complex. This leads to a robust cell cycle arrest at the G2/M boundary, preventing mitotic entry and halting tumor proliferation[3].

EGFR Tyrosine Kinase Inhibition

The scaffold also demonstrates significant efficacy against the Epidermal Growth Factor Receptor (EGFR). By blocking EGFR activation, these compounds disrupt downstream PI3K/AKT and MAPK/ERK signaling cascades, which are vital for tumor cell survival. In vitro studies on breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines show that phthalazine-piperazine hybrids achieve potent cytotoxic activity, often comparable to or exceeding standard therapies like Erlotinib[4][5].

Induction of Intrinsic Apoptosis

The culmination of inhibiting these survival and proliferative kinases is the induction of intrinsic apoptosis. Flow cytometric analyses and Western blotting confirm that treatment with these derivatives triggers a concurrent increase in cleaved caspase-3 expression—the primary executioner caspase of the apoptotic pathway—confirming targeted apoptotic cell death rather than non-specific necrosis[1].

MoA Compound Phthalazine-Piperazine Pharmacophore VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits EGFR EGFR Compound->EGFR Inhibits CDK1 CDK1 Compound->CDK1 Inhibits Angiogenesis Angiogenesis (HUVEC Cells) VEGFR2->Angiogenesis Promotes Proliferation Tumor Proliferation (MCF-7, A549) EGFR->Proliferation Promotes CellCycle G2/M Cell Cycle Progression CDK1->CellCycle Drives Apoptosis Apoptosis (Caspase-3 Cleavage) Angiogenesis->Apoptosis Blockade Induces Proliferation->Apoptosis Blockade Induces CellCycle->Apoptosis Arrest Induces

Caption: Multi-kinase inhibition profile of phthalazine-piperazine derivatives leading to apoptosis.

Self-Validating Experimental Protocols (In Vitro)

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a rigorous, self-validating workflow. The protocols below are designed to establish causality by isolating target engagement from downstream phenotypic effects.

Cell-Free Kinase Inhibition Assay (Target Engagement)
  • Causality & Rationale: Cellular viability assays cannot distinguish between poor target affinity and poor membrane permeability. A cell-free FRET or ELISA-based kinase assay is required first to isolate direct molecular target engagement.

  • Methodology:

    • Incubate recombinant human kinase (e.g., VEGFR-2 or CDK1) with the test compound in a kinase buffer containing ATP and a specific peptide substrate.

    • Run positive controls (e.g., Sorafenib for VEGFR-2[5]; Dinaciclib for CDK1[3]) and vehicle controls (DMSO) in parallel to validate assay sensitivity.

    • Quantify kinase activity by measuring the phosphorylation of the substrate using a phosphospecific antibody linked to a fluorophore.

    • Calculate IC₅₀ values using non-linear regression analysis.

Cellular Proliferation and Viability (SRB Assay)
  • Causality & Rationale: While MTT assays are common, the Sulforhodamine B (SRB) assay is highly preferred for adherent cell lines (like HUVECs and MCF-7) because it measures total cellular protein content. This provides a strictly linear correlation with cell number and is independent of the cellular metabolic fluctuations that often confound MTT readouts[4].

  • Methodology:

    • Seed target cells (e.g., HUVEC, MCF-7, MDA-PATC53) in 96-well plates and allow 24 hours for attachment.

    • Treat with varying concentrations of the phthalazine derivative (0.1 - 100 μM) for 48-72 hours.

    • Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C to halt proliferation instantly.

    • Stain with 0.4% SRB solution for 10 minutes, wash with 1% acetic acid to remove unbound dye, and solubilize the bound dye in 10 mM Tris base.

    • Measure absorbance at 540 nm to determine cell viability and calculate the cellular IC₅₀.

Cell Cycle and Apoptosis Analysis (Orthogonal Validation)
  • Causality & Rationale: Flow cytometry provides population-level phenotypic data on cell cycle distribution and apoptosis. However, to definitively prove the specific apoptotic mechanism, orthogonal validation via Western blot is required to detect the molecular cleavage of Caspase-3 and the downregulation of target kinases[1][3].

  • Methodology:

    • Treat cells with the compound at its established IC₅₀ concentration for 24 hours.

    • Flow Cytometry (Cell Cycle): Permeabilize cells with 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze DNA content to identify G2/M accumulation.

    • Flow Cytometry (Apoptosis): Stain live cells with Annexin V-FITC and PI. An Annexin V+/PI- population indicates early apoptosis.

    • Western Blot (Validation): Lyse a parallel set of treated cells. Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total CDK1, cleaved Caspase-3, and a loading control (β-actin)[1][3].

Workflow Step1 Cell-Free Kinase Assay (Target Engagement) Step2 In Vitro Cell Viability (SRB Assay) Step1->Step2 Validated Hits Step3 Flow Cytometry (Cell Cycle & Annexin V) Step2->Step3 IC50 Determination Step4 Western Blot (Caspase-3 & Kinase levels) Step3->Step4 Orthogonal Validation

Caption: Self-validating in vitro experimental workflow for evaluating kinase inhibitors.

Quantitative Data Summary

The following table synthesizes the in vitro inhibitory profile of optimized phthalazine-piperazine derivatives across various targets and cell lines, demonstrating the scaffold's multi-target versatility:

Target / AssayCell Line / EnzymeObserved IC₅₀ RangeReference StandardKey Phenotypic Outcome
VEGFR-2 Kinase Cell-Free Enzyme0.35 μM – 4.4 μMSorafenibBlockade of autophosphorylation[1][2]
CDK1 Kinase Cell-Free Enzyme36.80 nM – 44.52 nMDinaciclibPrevention of CDK1-Cyclin B1 complex[3]
EGFR Kinase Cell-Free EnzymeComparable to ErlotinibErlotinibDisruption of PI3K/AKT signaling[4][5]
Anti-Angiogenesis HUVEC71.6% – 79.8% inhibition (at 10 μM)N/ASuppression of endothelial proliferation[1]
Anti-Proliferation MDA-PATC53 (Pancreatic)0.51 μM – 0.88 μMN/AG2/M Phase Arrest[3]
Anti-Proliferation MCF-7 (Breast)0.90 μM – 7.09 μMEtoposide / DoxorubicinCaspase-3 mediated apoptosis[4][5]

Conclusion & Translational Outlook

The 1-Methyl-4-(piperazin-1-yl)phthalazine scaffold represents a highly adaptable pharmacophore in oncology drug discovery. By acting as an ATP-competitive inhibitor, derivatives of this core can be precisely engineered to target VEGFR-2, CDK1, or EGFR. The self-validating in vitro protocols outlined above ensure that the observed anti-proliferative and apoptotic effects are directly causally linked to specific kinase engagement, providing a robust foundation for advancing these compounds into in vivo pharmacokinetic and xenograft studies.

References

  • 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation Source: PubMed (NIH) URL:[Link]

  • Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer Source: PubMed (NIH) URL:[Link]

  • One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies Source: Taylor & Francis Online URL:[Link]

  • Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies Source: ResearchGate URL:[Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition Source: PubMed (NIH) URL:[Link]

Sources

Foundational

Pharmacokinetics of 1-Methyl-4-(piperazin-1-yl)phthalazine derivatives

An In-Depth Technical Guide on the Pharmacokinetics of 1-Methyl-4-(piperazin-1-yl)phthalazine Derivatives Executive Summary As a Senior Application Scientist navigating the complexities of Drug Metabolism and Pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics of 1-Methyl-4-(piperazin-1-yl)phthalazine Derivatives

Executive Summary

As a Senior Application Scientist navigating the complexities of Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter chemical scaffolds that present both immense therapeutic potential and significant pharmacokinetic liabilities. The 1-methyl-4-(piperazin-1-yl)phthalazine core is a privileged structural motif utilized extensively in the design of targeted therapeutics, including Hedgehog pathway antagonists, Sphingosine 1-Phosphate Lyase (S1PL) inhibitors, and VEGFR-2 kinase inhibitors[1][2][3].

However, the juxtaposition of a highly lipophilic, planar phthalazine core with a basic, hydrophilic piperazine ring creates a complex physicochemical dichotomy. This technical whitepaper dissects the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this scaffold, providing field-proven protocols and mechanistic insights to guide researchers in optimizing the pharmacokinetics of these derivatives.

Physicochemical Profiling & ADME Implications

The pharmacokinetic behavior of 1-methyl-4-(piperazin-1-yl)phthalazine derivatives is fundamentally dictated by their structural components:

  • Basicity & Lysosomotropism: The distal secondary or tertiary nitrogen of the piperazine ring typically exhibits a pKa between 8.0 and 9.0. At physiological pH (7.4), this nitrogen is predominantly protonated. While this basicity enhances aqueous solubility in the acidic environment of the stomach, it restricts passive transcellular permeability across the intestinal epithelium. Furthermore, highly basic and lipophilic amines are prone to lysosomal trapping (lysosomotropism). This phenomenon artificially inflates the apparent volume of distribution ( Vss​ ) and prolongs tissue half-life while simultaneously reducing the free fraction ( fu​ ) available for target engagement.

  • Lipophilicity & Protein Binding: The planar phthalazine core drives the LogP (octanol-water partition coefficient) upwards. High lipophilicity correlates with extensive plasma protein binding (PPB), often exceeding 95%. This necessitates careful evaluation of the unbound drug concentration to accurately predict in vivo efficacy.

Absorption & First-Pass Metabolism

Oral bioavailability ( F% ) in this class of compounds is frequently limited by a combination of poor permeability, active efflux, and extensive first-pass metabolism[4]. The piperazine ring is a known substrate for P-glycoprotein (P-gp) efflux transporters located on the apical membrane of enterocytes.

Workflow PO Oral Administration (Stomach pH 1.2) Intestine Intestinal Absorption (pH 6.8) PO->Intestine Transit Pgp P-gp Efflux Pump (Apical Membrane) Intestine->Pgp Substrate Binding Portal Portal Vein (Systemic Transport) Intestine->Portal Passive Diffusion Pgp->Intestine Efflux (Reduces F%) Liver Hepatic First-Pass (CYP-Mediated) Portal->Liver Transport Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escapes Metabolism

Fig 1: Oral absorption and first-pass metabolism workflow for phthalazine derivatives.

Metabolic Stability & Clearance Mechanisms

The metabolic clearance of 1-methyl-4-(piperazin-1-yl)phthalazine derivatives is primarily driven by Phase I oxidative metabolism. Uncapped piperazine rings are highly susceptible to Cytochrome P450 (CYP3A4 and CYP2D6) mediated N-dealkylation and N-oxidation. Additionally, the 1-methyl group on the phthalazine core serves as a metabolic soft spot, vulnerable to hydroxylation by CYP1A2 or CYP2C9, which is subsequently followed by Phase II glucuronidation.

Metabolism Parent 1-Methyl-4-(piperazin-1-yl) phthalazine N_Dealk N-Dealkylation (CYP3A4/2D6) Parent->N_Dealk Piperazine Ring N_Ox N-Oxidation (FMOs) Parent->N_Ox Piperazine Nitrogen C_Ox Methyl Hydroxylation (CYP1A2) Parent->C_Ox 1-Methyl Group Phase2 Phase II Conjugation (Glucuronidation) N_Dealk->Phase2 UGTs C_Ox->Phase2 UGTs

Fig 2: Primary Phase I and Phase II metabolic pathways of the core scaffold.

Experimental PK Protocols

To accurately profile these derivatives, researchers must employ robust, self-validating experimental designs. Below are the standard operating protocols used in advanced DMPK laboratories.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Causality: Because piperazine rings undergo rapid N-dealkylation, determining the intrinsic clearance ( CLint​ ) early establishes structure-metabolism relationships (SMR). This data guides the chemical capping of the piperazine ring (e.g., via acylation or bulky alkylation) to improve metabolic half-life. Self-Validating System: This protocol incorporates a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and utilizes reference standards to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test phthalazine derivative (final concentration 1 µM, keeping organic solvent <0.5% v/v).

  • Controls: Set up parallel incubations for Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). Prepare a minus-NADPH control for the test compound.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Glyburide)[2].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

Causality: In vivo profiling captures the interplay between the basic piperazine (which drives wide tissue distribution) and the lipophilic phthalazine (which dictates absorption and clearance). Intravenous (IV) and Oral (PO) arms are required to calculate absolute bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation: Formulate the test compound for IV administration (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) and PO administration (e.g., 0.5% Methylcellulose/0.2% Tween 80 suspension)[3].

  • Dosing: Administer the IV formulation (typically 1-2 mg/kg) via the tail vein and the PO formulation (typically 3-10 mg/kg) via oral gavage to fasted Sprague-Dawley rats or CD-1 mice[3][4].

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples in K₂EDTA tubes at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Quantification: Precipitate plasma proteins using acetonitrile (containing internal standard). Analyze via LC-MS/MS using non-compartmental analysis (NCA) to derive Clearance (CL), Volume of Distribution (Vd), and Area Under the Curve (AUC)[2].

Quantitative Data Analysis

The pharmacokinetic parameters of piperazinylphthalazine derivatives vary wildly based on peripheral substitutions. Unoptimized derivatives often suffer from high clearance and short half-lives, whereas structurally optimized analogs (e.g., those with sterically hindered piperazine rings or modified core substituents) exhibit excellent systemic exposure.

Table 1: Pharmacokinetic Parameters of Representative Piperazinylphthalazine Derivatives in Rodent Models

Compound Class / TargetRouteDose (mg/kg)Clearance (mL/min/kg)Vd (L/kg)Half-life (h)AUCBioavailability (F%)
S1PL Inhibitor (Compound 31)[3]IV1.023.01.89.1--
S1PL Inhibitor (Compound 31)[3]PO3.0---1.3 µM*h26.0%
Hedgehog Inhibitor (Compound 8n)[4]IV2.074.74.10.32--
Hedgehog Inhibitor (Compound 8n)[4]PO10.0----7.4%

Data Interpretation: As observed above, Compound 8n (a Hedgehog pathway inhibitor) exhibits a high systemic clearance (74.7 mL/min/kg) approaching hepatic blood flow, resulting in a short half-life and poor bioavailability (7.4%)[4]. Conversely, Compound 31 (an S1PL inhibitor) demonstrates a highly optimized profile with low blood clearance (23 mL/min/kg) and an extended half-life of 9.1 hours, enabling moderate oral bioavailability (26%) and sustained target engagement[3].

Conclusion

The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold offers a robust foundation for drug discovery but demands rigorous pharmacokinetic optimization. By understanding the physicochemical liabilities of the basic piperazine ring and the lipophilic phthalazine core, researchers can deploy targeted structural modifications—such as steric shielding of the piperazine nitrogen or blocking metabolic soft spots on the methyl group—to transition high-clearance hits into orally bioavailable lead candidates.

References

  • Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis Journal of Medicinal Chemistry URL:[Link]

  • 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity Journal of Medicinal Chemistry URL:[Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment National Institutes of Health (PMC) URL:[Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Exploratory

The Biological Activity of 1-Methyl-4-(piperazin-1-yl)phthalazine Analogues: A Technical Guide

Executive Summary The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold (CAS No. 926232-26-0)[1] has emerged as a highly privileged pharmacophore in modern medicinal chemistry and targeted drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold (CAS No. 926232-26-0)[1] has emerged as a highly privileged pharmacophore in modern medicinal chemistry and targeted drug discovery. Phthalazine derivatives are renowned for their diverse pharmacological profile, exhibiting potent anti-inflammatory, antihypertensive, and broad-spectrum anticancer properties[2]. By integrating an electron-deficient diaza-naphthalene core with a conformationally flexible piperazine ring, researchers can systematically design analogues that act as highly selective, ATP-competitive kinase inhibitors and receptor antagonists.

This whitepaper synthesizes the structural rationale, primary biological mechanisms, and validated experimental workflows for evaluating the pharmacological efficacy of these analogues.

Structural Rationale & Pharmacophore Properties

The design of biologically active molecules requires a deep understanding of structure-activity relationships (SAR). The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold offers a tripartite advantage for drug development:

  • The Phthalazine Core (ATP Mimetic): The nitrogen atoms (N2 and N3) within the phthalazine ring act as critical hydrogen bond acceptors. In kinase targets, these nitrogens anchor the molecule to the highly conserved hinge region of the ATP-binding pocket[3].

  • The Piperazine Linker: Piperazine is a classic bioisostere and solubilizing group. It projects out of the ATP-binding pocket into the solvent-exposed region, allowing for the attachment of bulky, target-specific moieties (e.g., biarylureas, oxadiazoles) without causing steric clashes within the hinge region[4]. Furthermore, its basicity drastically improves the aqueous solubility and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting analogues.

  • C1-Methyl Substitution: The methyl group at the C1 position modulates the lipophilicity of the core. Compared to bulkier aryl substitutions, the methyl group minimizes steric hindrance, optimizing the compound's fit into narrower hydrophobic sub-pockets[3].

Primary Biological Activities & Mechanisms of Action

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Phthalazine-piperazine analogues linked to biarylamide or biarylurea moieties have demonstrated potent VEGFR-2 tyrosine kinase inhibition. Enzymatic assessments reveal that these compounds inhibit VEGFR-2 in the low micromolar range, inducing cell cycle arrest at the S-phase boundary and triggering apoptosis via the upregulation of cleaved caspase-3[3].

EGFR Tyrosine Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) overexpression is a hallmark of non-small cell lung cancer (NSCLC) and breast cancer. Hybrid molecules combining the phthalazine-piperazine core with a 1,2,4-oxadiazole ring exhibit exceptional EGFR inhibitory activity. Molecular docking studies confirm that the phthalazine core binds the EGFR hinge region, while the oxadiazole moiety stabilizes the inactive "DFG-out" conformation of the kinase[4].

Smoothened (Smo) Antagonism and S1PL Inhibition

Beyond kinases, the piperazinylphthalazine architecture is highly versatile:

  • Hedgehog Pathway: Analogues such as 1-benzyl-4-piperazinylphthalazines act as high-affinity antagonists of the Smoothened (Smo) receptor, effectively suppressing tumor growth in medulloblastoma models[5].

  • Immunomodulation: 7-substituted piperazinylphthalazine derivatives have been identified as active-site inhibitors of Sphingosine 1-Phosphate Lyase (S1PL). By inhibiting S1PL, these compounds reduce peripheral T-cell numbers, offering a novel therapeutic avenue for autoimmune conditions like Multiple Sclerosis[6].

VEGFR2_Pathway Ligand VEGF / EGF Ligands RTK Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Ligand->RTK Binds & Activates PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / RAF / MEK / ERK RTK->MAPK Inhibitor 1-Methyl-4-(piperazin-1-yl)phthalazine Analogues Inhibitor->RTK ATP-Competitive Inhibition Survival Cell Survival & Evasion of Apoptosis PI3K->Survival Angiogenesis Tumor Angiogenesis & Proliferation MAPK->Angiogenesis

Fig 1: RTK signaling pathways and the ATP-competitive inhibition mechanism of phthalazine analogues.

Quantitative Efficacy Data

The following table summarizes the quantitative biological activity of key phthalazine-piperazine derivatives across various targets and cell lines.

Compound / Analogue ClassPrimary TargetCell Line / AssayEfficacy ( IC50​ / GI50​ )Reference
Phthalazine-piperazine-oxadiazole (Compound 4d)EGFRMCF-7 (Breast Cancer)0.90 µM[4]
Phthalazine-piperazine-oxadiazole (Compound 4d)EGFRA549 (Lung Cancer)1.40 µM[4]
Biarylurea phthalazine (Compound 13c)VEGFR-2HUVEC / Enzymatic2.5 µM[3]
Phthalazine-piperazine-pyrazole (Compound 5i)Broad SpectrumDU-145 (Prostate)Comparable to Etoposide[7]
1-Amino-4-benzylphthalazinesSmoothened (Smo)Medulloblastoma modelsHigh affinity (nM range)[5]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of 1-methyl-4-(piperazin-1-yl)phthalazine analogues must utilize self-validating experimental designs.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference—a common false-positive driver in high-throughput screening. ATP concentrations are strictly maintained at the enzyme's apparent Km​ to ensure the assay remains highly sensitive to ATP-competitive inhibitors like phthalazines.

  • Compound Preparation: Serially dilute the phthalazine analogues in 100% DMSO. Transfer to an assay plate and dilute with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of ≤1% . Crucial: Higher DMSO concentrations will denature the kinase.

  • Enzyme Incubation: Add recombinant VEGFR-2 or EGFR enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at Km​ ) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at 25°C.

  • Quench and Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (Staurosporine/Erlotinib) and negative (DMSO) controls. A Z'-factor ≥0.5 is strictly required to validate the assay run.

Protocol 2: Cell Viability & Anti-Proliferative Assay (MTT)

Causality Rationale: Cell-free enzymatic inhibition does not guarantee cellular efficacy due to potential membrane permeability issues. The MTT assay validates that the piperazine linker successfully facilitates cellular uptake without inducing non-specific cytotoxicity.

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂[4][7].

  • Compound Treatment: Treat cells with varying concentrations of the phthalazine analogues (0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

Workflow Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Enzyme Incubation (Kinase + ATP + Substrate) Step1->Step2 Addition Step3 3. Signal Detection (TR-FRET / Luminescence) Step2->Step3 Quench Step4 4. Data Analysis (IC50 & Z'-factor) Step3->Step4 Curve Fit

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor profiling.

Conclusion

The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold represents a highly tunable and biologically potent core in medicinal chemistry. By leveraging its inherent ATP-mimetic properties and the solubilizing nature of the piperazine ring, researchers can develop highly selective inhibitors for critical oncology and immunology targets, including VEGFR-2, EGFR, Smoothened, and S1PL. Future drug development efforts should focus on optimizing the terminal functional groups attached to the piperazine ring to maximize target residence time and minimize off-target toxicity.

References

  • Mohammad, A. "A Concise Review on Phthlazine Derivatives and its Biological Activities". International Journal of Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. "Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies". ResearchGate. Available at: [Link]

  • Tandfonline. "One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies". Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • NIH/PMC. "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition". National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity". Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis". ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine

Application Note: Protocol for the Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine Executive Summary 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS 926232-26-0) is a critical bicyclic heteroaromatic intermediate utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine

Executive Summary

1-Methyl-4-(piperazin-1-yl)phthalazine (CAS 926232-26-0) is a critical bicyclic heteroaromatic intermediate utilized in the development of various pharmacophores, including somatostatin receptor subtype 4 (SSTR4) agonists and specific kinase inhibitors. This application note details a robust, field-proven two-step synthetic sequence: the electrophilic activation of 4-methylphthalazin-1(2H)-one to its corresponding imidoyl chloride, followed by a nucleophilic aromatic substitution ( SN​Ar ) with piperazine.

Mechanistic Rationale and Causality

Step 1: Electrophilic Activation via Chlorination The starting material, 4-methylphthalazin-1(2H)-one, exists in a thermodynamic equilibrium between its lactam and lactim tautomers. To render the C1 position susceptible to nucleophilic attack, the lactim hydroxyl group must be converted into a superior leaving group. Phosphorus oxychloride ( POCl3​ ) serves a dual purpose as both the chlorinating agent and the solvent. The reaction proceeds via a dichlorophosphite intermediate, which undergoes intramolecular chloride displacement to yield the highly electrophilic 1-chloro-4-methylphthalazine[1].

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar ) The diazine (phthalazine) core is highly electron-deficient, making the C1-chloride highly labile and an excellent substrate for SN​Ar [2]. Piperazine acts as the nucleophile. The critical experimental choice in this step is the stoichiometry. Because piperazine is a symmetric secondary diamine, it can react twice to form an undesired bis(phthalazinyl)piperazine dimer. To kinetically favor mono-alkylation, piperazine is introduced in a 5-fold molar excess. This statistical advantage ensures the mono-adduct is the primary product, bypassing the need for expensive mono-Boc-protected piperazine and subsequent deprotection steps.

Experimental Workflow

G SM 4-Methylphthalazin- 1(2H)-one Rxn1 Chlorination POCl3, 100°C SM->Rxn1 Int 1-Chloro-4- methylphthalazine Rxn1->Int  Step 1 Rxn2 SNAr Reaction Piperazine, EtOH, 80°C Int->Rxn2 Prod 1-Methyl-4-(piperazin- 1-yl)phthalazine Rxn2->Prod  Step 2

Workflow for the two-step synthesis of 1-methyl-4-(piperazin-1-yl)phthalazine.

Quantitative Data Summary

Reaction StepReagent / ReactantEquivalentsSolventConditionsExpected Yield
1. Chlorination 4-Methylphthalazin-1(2H)-one1.0 eqNeat ( POCl3​ )90–100 °C, 3 h85–90%
1. Chlorination Phosphorus oxychloride ( POCl3​ )5.1 eq---
2. SN​Ar 1-Chloro-4-methylphthalazine1.0 eqEthanol80 °C, 12 h75–80%
2. SN​Ar Piperazine (anhydrous)5.0 eq---

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-methylphthalazine
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ) to exclude atmospheric moisture.

  • Reagent Addition: Charge the flask with 4-methylphthalazin-1(2H)-one (10.0 g, 62.4 mmol). Slowly add phosphorus oxychloride ( POCl3​ , 30 mL, 322 mmol) at room temperature. (Caution: POCl3​ is highly corrosive and reacts violently with water. Perform inside a fume hood.)

  • Reaction: Heat the reaction mixture to 90–100 °C using an oil bath and maintain reflux for 3 hours. The initial suspension will gradually transition into a homogenous dark solution.

  • Monitoring: Monitor the reaction via TLC (Silica gel, Hexane/Ethyl Acetate 1:1). The starting material ( Rf​≈0.1 ) will be fully consumed, replaced by a faster-running spot ( Rf​≈0.6 ).

  • Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the excess POCl3​ .

  • Quenching: Carefully quench the resulting oily residue by pouring it onto crushed ice (200 g) under vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH 7–8 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to afford 1-chloro-4-methylphthalazine as a pale yellow solid.

Step 2: Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine
  • Setup: In a 250 mL round-bottom flask, dissolve 1-chloro-4-methylphthalazine (8.0 g, 44.8 mmol) in absolute ethanol (80 mL).

  • Nucleophile Addition: Add anhydrous piperazine (19.3 g, 224 mmol, 5.0 eq) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Monitoring: Verify reaction completion via TLC (Silica gel, DCM/MeOH 9:1). The chloro-intermediate should be fully consumed.

  • Concentration: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.

  • Initial Wash: Dissolve the crude residue in DCM (150 mL) and wash with water (3 × 50 mL). The highly water-soluble excess piperazine will partition into the aqueous layer.

Self-Validating Purification System (Acid-Base Extraction)

This protocol employs an acid-base extraction strategy that acts as a self-validating purification filter. The desired product contains a basic secondary aliphatic amine ( pKa​≈9.8 ), whereas the intermediate is neutral. This inherent physicochemical difference guarantees the purity of the isolated material. 7. Acidic Extraction: Extract the DCM layer with 1M aqueous HCl (3 × 50 mL). The desired product will protonate and move to the aqueous layer. Discard the organic layer, which contains any non-basic impurities and unreacted starting material. 8. Basification: Cool the combined acidic aqueous layers in an ice bath and slowly adjust the pH to 10–11 using 2M aqueous NaOH. 9. Final Extraction: Extract the basified aqueous layer with DCM (3 × 100 mL). 10. Isolation: Dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure 1-methyl-4-(piperazin-1-yl)phthalazine.

References

  • Title: Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride Source: MDPI Molbank URL: [Link]

  • Source: Google Patents (US7220858B2)

Sources

Application

HPLC method development for 1-Methyl-4-(piperazin-1-yl)phthalazine

Application Note: HPLC Method Development and Optimization for 1-Methyl-4-(piperazin-1-yl)phthalazine Abstract This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Optimization for 1-Methyl-4-(piperazin-1-yl)phthalazine

Abstract

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS: 926232-26-0). As a basic compound featuring both a secondary amine and a nitrogen-rich aromatic core, it presents classic chromatographic challenges, most notably severe peak tailing. This guide provides field-proven protocols to neutralize secondary interactions, ensuring robust, reproducible, and ICH-compliant quantification.

Scientific Rationale: The Causality of Peak Tailing

Approximately 70–85% of modern active pharmaceutical ingredients (APIs) and their intermediates are basic compounds[1]. 1-Methyl-4-(piperazin-1-yl)phthalazine falls squarely into this category. The primary chromatographic challenge for piperazine derivatives in reversed-phase HPLC is the secondary ionic interaction between the positively charged basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on standard silica-based stationary phases[2],[3].

Because the piperazine moiety is a weak base with a pKa typically around 9.7–9.8[3], it remains protonated at neutral pH. When analyzed on standard C18 columns, this electrostatic attraction creates a mixed-mode retention mechanism, causing the peak to broaden and tail significantly[2]. To achieve a highly symmetrical peak (USP Tailing Factor < 1.5)[4], the method must manipulate the ionization state of either the stationary phase or the analyte. We employ two validated strategies:

  • Low pH Strategy (pH 2.0 - 3.0): Utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or phosphate buffer) fully protonates the residual silanol groups (Si-OH). This effectively neutralizes their negative charge and eliminates the electrostatic attraction with the protonated piperazine[2].

  • High pH Strategy (pH > 8.0): Utilizing a basic mobile phase (e.g., Ammonium bicarbonate at pH 10.0) deprotonates the piperazine moiety, rendering it neutral. This approach yields excellent peak shape but strictly requires a high-pH stable hybrid silica column to prevent silica dissolution[2],[1].

Method Development Workflow

HPLC_Method_Dev Target Target Analyte: 1-Methyl-4-(piperazin-1-yl)phthalazine Challenge Primary Challenge: Peak Tailing via Silanol Interactions Target->Challenge Split pH Strategy Challenge->Split LowPH Low pH Strategy (pH 2.5) Protonate Silanols (Si-OH) Column: End-capped C18 Split->LowPH Option A HighPH High pH Strategy (pH 10.0) Neutralize Piperazine Column: Hybrid Silica (BEH) Split->HighPH Option B Eval Evaluate System Suitability (Tailing Factor < 1.5, N > 2000) LowPH->Eval HighPH->Eval Opt Final Method Optimization & Validation Eval->Opt

Workflow for overcoming silanol-induced peak tailing in basic analyte HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS: 926232-26-0, MW: 228.3 g/mol ),[5].

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffers/Additives: Trifluoroacetic acid (TFA, HPLC grade), Ammonium bicarbonate (NH₄HCO₃).

Step-by-Step Mobile Phase Preparation

Protocol A: Low pH Mobile Phase (0.1% TFA in Water)

  • Measure 1000 mL of ultrapure water into a clean mobile phase bottle.

  • Under a fume hood, carefully add 1.0 mL of HPLC-grade TFA.

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Filter through a 0.45 µm PTFE membrane and degas via sonication for 10 minutes.

Protocol B: High pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10.0)

  • Accurately weigh 0.79 g of Ammonium bicarbonate and dissolve in 1000 mL of ultrapure water.

  • Adjust the pH to 10.0 ± 0.1 using dilute ammonium hydroxide.

  • Filter through a 0.45 µm nylon or PTFE membrane and degas.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 1-Methyl-4-(piperazin-1-yl)phthalazine reference standard. Transfer to a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent (Mobile Phase A : Mobile Phase B, 90:10 v/v) using sonication. Make up to the mark with diluent to achieve a 100 µg/mL concentration[6].

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final analytical concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter prior to injection.

Optimized Chromatographic Conditions

Based on the physicochemical properties of phthalazine derivatives, UV detection is optimal at 230 nm due to the strong chromophore of the phthalazine ring[6]. Below is a summary of the optimized conditions for both strategies.

ParameterLow pH Strategy (Option A)High pH Strategy (Option B)
Column Advanced End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Hybrid Silica C18 (e.g., Waters XBridge 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (80% A : 20% B)Isocratic (70% A : 30% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL

System Suitability and Expected Results

A self-validating protocol requires rigorous system suitability testing (SST) prior to sample analysis. The method is deemed acceptable only if the following criteria, standard for basic impurities, are met[4]:

SST ParameterAcceptance CriteriaScientific Justification
Retention Time (Rt) Consistent (RSD ≤ 1.0%)Ensures stable column equilibration and pump performance.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions[4].
Theoretical Plates (N) > 2000Verifies column efficiency and optimal band broadening control[4].
Area Precision RSD ≤ 2.0% (n=6)Validates autosampler precision and detector stability.

Troubleshooting Guide

  • Persistent Peak Tailing (Tf > 1.5): If tailing persists under low pH conditions, the column may be degrading or experiencing mass overload. Dilute the sample by a factor of 10 and re-inject. If peak shape improves, mass overload is the root cause[3].

  • Retention Time Drift: At high pH, standard silica columns dissolve, leading to shifting retention times and high backpressure. Ensure a polymer-hybrid or highly cross-linked stationary phase is used[2].

  • Baseline Noise at 230 nm: TFA can cause baseline drift at lower UV wavelengths. Ensure the use of HPLC-grade or LC-MS grade TFA. If noise persists, switch to a phosphate buffer (pH 2.5), which has lower UV absorbance at 230 nm.

References

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." Retrieved from: [Link]

  • Impact Factor. "Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity." Retrieved from: [Link]

Sources

Method

Preparation of 1-Methyl-4-(piperazin-1-yl)phthalazine Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock solutions of 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS No. 926232-26-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock solutions of 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS No. 926232-26-0). Designed for researchers, scientists, and professionals in drug development, this document outlines a primary method using dimethyl sulfoxide (DMSO) and offers procedures for solubility testing in alternative solvents. The protocols herein are designed to ensure solution integrity, stability, and suitability for a range of downstream biological applications.

Introduction: The Importance of Proper Stock Solution Preparation

1-Methyl-4-(piperazin-1-yl)phthalazine is a heterocyclic compound belonging to the phthalazine class, a scaffold known for a wide spectrum of biological activities.[1] The reliability and reproducibility of in vitro and in vivo studies heavily depend on the accurate and consistent preparation of test compound solutions. Improperly prepared stock solutions can lead to issues such as compound precipitation, inaccurate concentration, and degradation, ultimately compromising experimental outcomes.

This guide provides a scientifically grounded framework for preparing high-quality stock solutions of 1-Methyl-4-(piperazin-1-yl)phthalazine. We will delve into the rationale behind solvent selection, provide step-by-step protocols, and discuss best practices for storage and quality control.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for its effective handling and use.

PropertyValueSource
CAS Number 926232-26-0
Molecular Formula C₁₃H₁₆N₄
Molecular Weight 228.29 g/mol
Physical Form Powder
Storage Temperature Room Temperature

Safety Precautions: 1-Methyl-4-(piperazin-1-yl)phthalazine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a highly versatile aprotic solvent capable of dissolving a wide range of organic compounds. Its use is prevalent in biological research for the initial solubilization of test articles. Research on similar phthalazine derivatives has demonstrated successful solubilization in DMSO.[2]

Materials and Equipment
  • 1-Methyl-4-(piperazin-1-yl)phthalazine powder

  • Anhydrous, cell culture-grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile, amber glass vials or cryovials for storage

Step-by-Step Protocol
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    For example, to prepare 10 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.010 L * 228.29 g/mol * 1000 mg/g = 22.83 mg

  • Weigh the Compound: Accurately weigh the calculated amount of 1-Methyl-4-(piperazin-1-yl)phthalazine powder using an analytical balance. Ensure the balance is tared with the weigh boat or paper.

  • Dissolution: a. Carefully transfer the weighed powder into the volumetric flask. b. Add approximately 70-80% of the final required volume of DMSO to the flask. c. Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied. Visually inspect the solution to ensure no particulates remain.

  • Final Volume Adjustment: Once the solute is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization and Aliquoting: a. Invert the stoppered volumetric flask multiple times (at least 10-15 times) to ensure the solution is homogeneous.[3] b. Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass or polypropylene cryovials. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[2]

Workflow for 10 mM DMSO Stock Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage calc 1. Calculate Mass (e.g., 22.83 mg for 10 mL) weigh 2. Weigh Compound calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_dmso 4. Add ~70% DMSO transfer->add_dmso mix 5. Vortex/Sonicate (Gentle heat if needed) add_dmso->mix check 6. Visually Confirm Dissolution mix->check check->mix Particulates Remain final_vol 7. Add DMSO to Final Volume check->final_vol Clear Solution homogenize 8. Homogenize (Invert Flask) final_vol->homogenize aliquot 9. Aliquot into Vials homogenize->aliquot store 10. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of 1-Methyl-4-(piperazin-1-yl)phthalazine in DMSO.

Solubility Testing in Aqueous Buffers and Alternative Solvents

For many cell-based assays, it is necessary to dilute the DMSO stock solution into an aqueous buffer, such as Phosphate-Buffered Saline (PBS). It is crucial to determine the solubility limit in the final assay medium to avoid compound precipitation.

Protocol for Aqueous Solubility Assessment
  • Prepare a serial dilution of your high-concentration DMSO stock solution (e.g., 10 mM) in DMSO.

  • In separate microcentrifuge tubes, add a fixed volume of the desired aqueous buffer (e.g., 99 µL of PBS, pH 7.4).

  • Add a small volume of each DMSO stock dilution to the corresponding aqueous buffer (e.g., 1 µL) to achieve the desired final concentrations. This keeps the final DMSO concentration low (e.g., 1%).

  • Vortex each tube immediately after adding the DMSO stock.

  • Incubate the solutions at the intended experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect each tube for any signs of precipitation (cloudiness, particulates). A nephelometer can be used for a more quantitative assessment. The highest concentration that remains a clear solution is the approximate aqueous solubility under those conditions.

Alternative Organic Solvents

Based on the properties of similar heterocyclic compounds, other potential solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[4][5] A small-scale solubility test should be performed before preparing a large-volume stock solution.

Protocol for Small-Scale Solubility Test:

  • Weigh a small, known amount of the compound (e.g., 1-2 mg) into a vial.

  • Add a measured volume of the test solvent (e.g., 100 µL).

  • Vortex thoroughly. If the compound dissolves, it is soluble to at least that concentration (e.g., 10-20 mg/mL).

  • If it does not dissolve, continue adding the solvent in known increments until dissolution is achieved, or it becomes apparent that the compound is poorly soluble.

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity of the stock solution.

ConditionRecommendationRationale
Temperature Store at -20°C for short-term (1-2 months) or -80°C for long-term (up to 6 months).[2]Low temperatures minimize solvent evaporation and slow down potential degradation pathways.
Light Store in amber or opaque vials.Protects the compound from light-induced degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[2]Aliquoting into single-use volumes prevents degradation that can occur during repeated temperature changes.

Before use, thaw the frozen aliquot at room temperature and ensure it is vortexed well to redissolve any compound that may have come out of solution during freezing.

Quality Control

To ensure the accuracy of experimental results, periodic quality control of the stock solution is recommended, especially for long-term studies. This can include:

  • Visual Inspection: Always check for precipitation before use.

  • Concentration Verification: Techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector can be used to confirm the concentration against a freshly prepared standard.

  • Purity Assessment: HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the presence of degradation products.

Conclusion

The protocols detailed in this application note provide a robust foundation for the preparation of 1-Methyl-4-(piperazin-1-yl)phthalazine stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible scientific data. The principles of accurate measurement, proper dissolution technique, and appropriate storage are paramount for the successful application of this and other research compounds.

References

  • U.S. Environmental Protection Agency. (2025). Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- Properties. Retrieved from [Link]

  • Thiery, V. (2008). Product Class 10: Phthalazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16 (pp. 433-518). Georg Thieme Verlag.
  • PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of Organic Chemistry, 4(3), 205-215.
  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of Applicable Chemistry, 2(5), 1275-1285.
  • Maccari, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 131.
  • Deng, X., & Mani, N. S. (2006). A Novel and General Synthesis of 1,3,5-Trisubstituted Pyrazoles via a [3+2] Dipolar Cycloaddition. Organic Syntheses, 83, 148.
  • CN102304102A - Preparation method of 1-methyl piperazine. (2012).
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2022).
  • El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 1-28.
  • Kumar, R., et al. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 8(7), 786-803.

Sources

Application

In Vitro Assay Protocols for Phthalazine-Piperazine Derivatives: A Case Study with the USP7 Inhibitor FT-827

Senior Application Scientist Note: The compound "1-Methyl-4-(piperazin-1-yl)phthalazine" is not extensively characterized in the public domain. Therefore, this guide focuses on a well-studied, structurally related molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The compound "1-Methyl-4-(piperazin-1-yl)phthalazine" is not extensively characterized in the public domain. Therefore, this guide focuses on a well-studied, structurally related molecule, FT-827 , which contains both the phthalazine and piperazine core scaffolds. FT-827 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key regulator in cellular protein stability and a target of significant interest in oncology research.[1][2][3] The protocols detailed herein are based on established methods for characterizing FT-827 and can be adapted for other novel molecules targeting similar deubiquitinating enzymes (DUBs).

Introduction: The Therapeutic Potential of USP7 Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the DNA damage response and cell cycle progression.[1] One of its most critical substrates is the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[1] By removing ubiquitin chains from MDM2, USP7 stabilizes it, leading to the degradation of p53.[4] Consequently, inhibiting USP7 has emerged as a promising therapeutic strategy to restore p53 function in cancer cells.[1]

FT-827 is a covalent inhibitor that irreversibly binds to the catalytic cysteine (Cys223) of USP7, leading to its inactivation.[1][4] This guide provides detailed in vitro protocols to assess the biochemical potency, cellular target engagement, and downstream effects of FT-827 and other similar USP7 inhibitors.

Biochemical Characterization of USP7 Inhibition

The initial assessment of a potential USP7 inhibitor involves direct measurement of its effect on the enzyme's catalytic activity. A common and robust method is a fluorogenic assay that measures the cleavage of a synthetic ubiquitin substrate.

Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine)

This assay quantifies the enzymatic activity of USP7 by monitoring the fluorescence increase resulting from the cleavage of a Ubiquitin-Rhodamine 110 substrate.[1][4]

  • Recombinant human USP7 catalytic domain (USP7cd)

  • Ubiquitin-Rhodamine 110 substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • Test compounds (e.g., FT-827) dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 520-535 nm)

Caption: Workflow for the in vitro DUB activity assay.

  • Prepare a serial dilution of the test compounds (e.g., FT-827) in 100% DMSO.

  • Using an acoustic dispenser or a low-volume manual pipette, add 50 nL of the compound dilutions to the 384-well assay plates.

  • Add 10 µL of USP7cd (final concentration ~100 pM) in assay buffer to each well.[1]

  • Incubate the plate for 30 minutes at room temperature to allow for compound binding and covalent modification in the case of FT-827.[1]

  • Initiate the enzymatic reaction by adding 10 µL of Ubiquitin-Rhodamine 110 (final concentration ~50 nM) in assay buffer.[1]

  • Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes using a plate reader.[1]

  • Determine the rate of reaction from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular Target Engagement and Downstream Effects

Demonstrating that a compound interacts with its intended target within a cellular context is a critical step in its preclinical evaluation. Western blotting is a standard technique to assess changes in protein levels that are direct or indirect consequences of target inhibition.

The USP7-MDM2-p53 Signaling Axis

The primary downstream effect of USP7 inhibition by FT-827 is the disruption of the USP7-MDM2-p53 signaling pathway. By inhibiting USP7, FT-827 causes the destabilization and subsequent degradation of MDM2. This leads to the accumulation and activation of the p53 tumor suppressor, which in turn transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21.[4]

USP7_pathway cluster_inhibition Inhibition by FT-827 USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) p21 p21 p53->p21 Upregulates Proteasomal_Degradation Proteasomal_Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis p21->Cell_Cycle_Arrest_Apoptosis FT827 FT827 FT827->USP7

Caption: The USP7-MDM2-p53 signaling pathway and its inhibition by FT-827.

Protocol 2: Western Blotting for Cellular Target Engagement

This protocol is designed to measure the protein levels of MDM2, p53, and p21 in cancer cells following treatment with a USP7 inhibitor.

  • Cancer cell line (e.g., HCT116 or MCF7)

  • Appropriate cell culture media and supplements

  • Test compound (e.g., FT-827)

  • DMSO (vehicle control)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MDM2, anti-p53, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Cell Culture and Treatment: Culture HCT116 or MCF7 cells in the appropriate media. Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FT-827 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[4]

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.[4]

    • Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control overnight at 4°C.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]

    • Detect the protein bands using an ECL substrate and an imaging system.[4]

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.

Assessment of Cellular Viability

To determine the functional consequence of USP7 inhibition on cancer cells, a cell viability assay is performed. This assay measures the dose-dependent effect of the inhibitor on cell proliferation and survival.

Protocol 3: Cell Viability Assay (e.g., MTT or Resazurin-based)

This protocol provides a general method for assessing the effect of a USP7 inhibitor on cell viability over a longer time course.

  • Cancer cell line of interest

  • 96-well cell culture plates

  • USP7 inhibitor (e.g., FT-827)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader capable of measuring absorbance or luminescence

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they remain in the logarithmic growth phase for the duration of the experiment.[5]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the USP7 inhibitor. Include a vehicle control (DMSO).[5]

  • Incubation: Incubate the plate for different time periods (e.g., 24, 48, 72 hours).[5]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.[5]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Quantitative Data Summary

The following table summarizes representative quantitative data for FT-827 from in vitro and cellular assays.

Parameter Value Assay Conditions
Binding Affinity (Kd) 7.8 µM (range: 5.9-10.2 µM)Surface Plasmon Resonance (SPR) with USP7 catalytic domain (residues 208-560)[4]
Enzyme Inhibition (kinact/Ki) 66 ± 25 M-1s-1In vitro DUB activity assay[3]
Enzyme Inhibition (IC50) 52-69 nM (for non-covalent analog FT671)In vitro DUB activity assay[3]
Cellular IC50 Varies by cell lineCell viability assays (e.g., MTT, CellTiter-Glo)

References

  • USP1 Inhibitor Screening Assay Kit USP1 78831 - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Lamberto, I., et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Nature Communications, 8, 1-13. Retrieved from [Link]

Sources

Method

Advanced Application Notes: Cross-Coupling Strategies for 1-Methyl-4-(piperazin-1-yl)phthalazine

Executive Summary & Strategic Rationale The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold is a privileged heterocyclic building block extensively utilized in the design of targeted therapeutics, including poly(ADP-ribo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1-methyl-4-(piperazin-1-yl)phthalazine scaffold is a privileged heterocyclic building block extensively utilized in the design of targeted therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors and VEGFR2 antagonists. Functionalization of the phthalazine core to introduce the piperazine moiety—or the subsequent derivatization of the piperazine nitrogen—relies heavily on highly controlled carbon-nitrogen (C-N) bond formation.

Historically, Nucleophilic Aromatic Substitution (SNAr) was employed to displace halogens on the phthalazine ring. However, SNAr requires harsh thermal conditions and strong nucleophiles, often resulting in poor regioselectivity, ring-opening side reactions, and limited functional group tolerance. To circumvent these thermodynamic barriers, Palladium-catalyzed Buchwald-Hartwig cross-coupling has become the industry standard [1]. By leveraging transition-metal catalysis, researchers can achieve mild, highly selective amination, ensuring the structural integrity of complex pharmaceutical intermediates [2].

Mechanistic Insights: The Causality of Catalyst and Ligand Selection

In the synthesis and functionalization of 1-methyl-4-(piperazin-1-yl)phthalazine, the choice of the catalytic system is not arbitrary; it is dictated by the electronic demands of the heterocycle.

  • Oxidative Addition: The electron-deficient nature of 1-chloro-4-methylphthalazine facilitates rapid oxidative addition of the Pd(0) species into the C-Cl bond.

  • Amine Coordination & Deprotonation: The secondary amine of piperazine (or Boc-piperazine) coordinates to the Pd(II) center. A strong but non-nucleophilic base, such as Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), is required to deprotonate the coordinated amine without directly attacking the phthalazine core.

  • Reductive Elimination (The Rate-Limiting Step): For electron-deficient aryl-palladium-amido complexes, reductive elimination can be sluggish. Utilizing bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos forces the Pd center into a sterically congested geometry, drastically accelerating reductive elimination and preventing off-target β -hydride elimination [3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (1-chloro-4-methylphthalazine) Pd0->OxAdd + Ar-Cl PdII Pd(II) Intermediate (Aryl-Pd-Cl) OxAdd->PdII AmineCoord Amine Coordination (Boc-Piperazine) PdII->AmineCoord + Amine Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 - Product

Fig 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the C-N cross-coupling between 1-chloro-4-methylphthalazine and Boc-piperazine. The data highlights the superiority of dialkylbiaryl phosphine ligands (RuPhos) over first-generation bidentate ligands (BINAP) in this specific microenvironment.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene901265%
Pd(OAc)₂ (4%)Xantphos (4%)Cs₂CO₃ (2.0)Dioxane1001672%
Pd(OAc)₂ (4%)BrettPhos (4%)NaOtBu (1.5)Toluene901088%
Pd₂(dba)₃ (2%) RuPhos (4%) Cs₂CO₃ (2.0) Dioxane 100 8 94%

Note: Cs₂CO₃ in 1,4-Dioxane provides the optimal balance of base solubility and functional group tolerance, preventing the premature cleavage of the Boc protecting group.

Experimental Methodologies

Protocol A: Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine via C-N Coupling

This self-validating protocol utilizes a Boc-protection strategy to prevent bis-arylation of the piperazine diamine.

Step 1: Buchwald-Hartwig Cross-Coupling

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Loading: Add 1-chloro-4-methylphthalazine (1.0 mmol, 178.6 mg), 1-Boc-piperazine (1.2 mmol, 223.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction Execution: Heat the mixture in a pre-warmed oil bath at 100 °C. Validation Check: The suspension will transition from a deep purple/red (Pd₂(dba)₃) to a dark brown homogeneous-like mixture within 15 minutes, indicating the formation of the active Pd(0)-RuPhos complex.

  • Monitoring & Workup: After 8 hours, monitor via TLC (DCM:MeOH 95:5). Upon complete consumption of the starting material, cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield the Free Base

  • Dissolve the purified intermediate in 5 mL of anhydrous Dichloromethane (DCM).

  • Slowly add 2 mL of Trifluoroacetic acid (TFA) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Check: TLC will show a baseline spot (free amine salt).

  • Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with DCM (3 x 15 mL). Dry over Na₂SO₄ and concentrate to yield pure 1-methyl-4-(piperazin-1-yl)phthalazine.

Workflow Start 1. Preparation Dry Schlenk Flask Reagents 2. Reagents Phthalazine, Amine, Pd, Ligand, Base Start->Reagents Degas 3. Atmosphere Argon Purge (x3) Reagents->Degas Reaction 4. Heating 100 °C for 8 h Degas->Reaction Workup 5. Workup Celite & Column Reaction->Workup Deprot 6. Deprotection TFA in DCM Workup->Deprot

Fig 2: Step-by-step experimental workflow for phthalazine cross-coupling.

Protocol B: Downstream Arylation of 1-Methyl-4-(piperazin-1-yl)phthalazine

Once synthesized, the free secondary amine of 1-methyl-4-(piperazin-1-yl)phthalazine can be further cross-coupled with aryl halides to generate complex libraries of VEGFR2 or PARP inhibitors.

  • Setup: In a glovebox or under strict Argon flow, charge a vial with 1-methyl-4-(piperazin-1-yl)phthalazine (1.0 mmol), the desired Aryl Bromide (1.1 mmol), Pd(OAc)₂ (0.04 mmol), BrettPhos (0.04 mmol), and NaOtBu (1.5 mmol).

  • Solvent: Add 8 mL of anhydrous Toluene.

  • Reaction: Seal the vial and heat at 90 °C for 10 hours. Validation Check: NaOtBu in Toluene provides a highly basic environment; ensure the aryl halide does not contain base-sensitive functional groups (e.g., esters). If esters are present, swap to Cs₂CO₃ in Dioxane.

  • Isolation: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Application Notes and Protocols for the Functionalization of the Phthalazine Core. Benchchem.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. PMC / NIH.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-4-(piperazin-1-yl)phthalazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine . This compound is a critical building block and intermediate in the development of various kinase inhibitors and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine . This compound is a critical building block and intermediate in the development of various kinase inhibitors and targeted therapeutics.

The synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 1-chloro-4-methylphthalazine and piperazine. While mechanistically straightforward, researchers frequently encounter low yields due to competing side reactions, moisture sensitivity, and challenging isolation procedures. This guide provides field-proven, self-validating protocols to diagnose and resolve these bottlenecks.

Diagnostic Workflow: Identifying the Root Cause of Low Yield

Troubleshooting Start Low Yield: 1-Methyl-4- (piperazin-1-yl)phthalazine Q1 Is 1-chloro-4-methylphthalazine fully consumed? (LC-MS) Start->Q1 Unreacted Yes, SM remains Q1->Unreacted Yes Consumed No, SM consumed Q1->Consumed No Sol1 Increase Temp (110°C) Use n-Butanol or DMF Unreacted->Sol1 Q2 Major mass detected? Consumed->Q2 Mass161 m/z 161 (Phthalazinone) Q2->Mass161 Mass371 m/z 371 (Bis-alkylated Dimer) Q2->Mass371 Mass229 m/z 229 (Desired Product) Q2->Mass229 Sol2 Strictly Anhydrous Conditions Fresh SM Mass161->Sol2 Sol3 Use 5-10x Piperazine or mono-Boc-Piperazine Mass371->Sol3 Sol4 Optimize Workup: pH > 10, Extract w/ DCM/iPrOH Mass229->Sol4

Diagnostic workflow for troubleshooting low yield in phthalazine SNAr reactions.

Core FAQs & Mechanistic Troubleshooting

Q1: My LC-MS shows a major peak at m/z 371 instead of the desired m/z 229. What is happening? The Causality: You are observing bis-alkylation (dimerization). Piperazine possesses two secondary amines with nearly identical pKa values. Once the first nitrogen attacks the 1-chloro-4-methylphthalazine to form the mono-substituted product, the second nitrogen remains highly nucleophilic. Due to localized concentration effects, it rapidly reacts with a second equivalent of the starting material to form 1,4-bis(4-methylphthalazin-1-yl)piperazine (m/z 371) [1]. The Fix: You must statistically overwhelm the reaction by using a massive excess of anhydrous piperazine (5 to 10 equivalents). Alternatively, use mono-Boc-protected piperazine to chemically block the second nitrogen (See Protocol B).

Q2: My starting material is disappearing, but I see a massive peak at m/z 161. Where did my compound go? The Causality: The peak at m/z 161 corresponds to 4-methylphthalazin-1(2H)-one. Your starting material, 1-chloro-4-methylphthalazine, is an imidoyl chloride and is highly susceptible to nucleophilic attack by water. If your solvent (e.g., DMF, hygroscopic PEG) or amine source contains trace moisture, water outcompetes the bulky piperazine, leading to rapid hydrolysis back to the thermodynamically stable phthalazinone [2]. The Fix: Never use piperazine hexahydrate. Use strictly anhydrous piperazine freebase, dry solvents, and ensure your 1-chloro-4-methylphthalazine is stored under inert gas.

Q3: Even after 24 hours at 80 °C, my conversion is stalled at 30%. How do I drive the reaction? The Causality: The methyl group at the 4-position of the phthalazine ring is weakly electron-donating via hyperconjugation. This slightly reduces the electrophilicity of the C1 position compared to an unsubstituted phthalazine. Consequently, breaking the aromaticity to form the required Meisenheimer complex demands a higher activation energy [1]. The Fix: Elevate the temperature to 100–120 °C. Switch to a higher-boiling polar solvent like n-butanol or DMF. If using stoichiometric amine, add a non-nucleophilic base like DIPEA to neutralize the generated HCl, which otherwise protonates piperazine and renders it inert.

Q4: I achieved 100% conversion to the desired mass (m/z 229), but my isolated yield after aqueous workup is <20%. Why? The Causality: 1-Methyl-4-(piperazin-1-yl)phthalazine contains a basic piperazine ring (pKa ~9.8). During standard aqueous workups at neutral or slightly acidic pH, the compound remains protonated and highly water-soluble. It will not partition into standard organic solvents like ethyl acetate or diethyl ether. The Fix: You must force the piperazine into its freebase form. Adjust the aqueous phase to pH > 10 using 2M NaOH or saturated Na2CO3. Extract using a solvent mixture capable of solubilizing polar organics, specifically Dichloromethane/Isopropanol (4:1 v/v).

Quantitative Condition Comparison

The table below summarizes the expected outcomes when altering critical reaction parameters during the synthesis.

Reaction ConditionPiperazine EquivalentsSolventTemp (°C)AdditiveMajor LC-MS Peak (m/z)Isolated Yield (%)
Standard SNAr 1.2 eq (Anhydrous)DMF90K₂CO₃371 (Dimer)22 - 28%
Aqueous Contamination 5.0 eq (Hexahydrate)EtOH80None161 (Hydrolysis)< 5%
Excess Amine (Protocol A) 10.0 eq (Anhydrous)n-Butanol110None229 (Product)81 - 85%
Boc-Protected (Protocol B) 1.1 eq (Mono-Boc)DMF100DIPEA329 (Boc-Intermediate)88% (Over 2 steps)
Optimized Experimental Protocols

To ensure a self-validating workflow, follow one of the two optimized protocols below. Protocol A is faster and uses cheaper reagents, while Protocol B guarantees zero dimer formation and is ideal for scale-up.

Protocol A: High-Yield SNAr using Excess Piperazine

This method relies on Le Chatelier's principle and statistical distribution to prevent bis-alkylation.

  • Reaction Setup: Charge a flame-dried reaction flask with 1-chloro-4-methylphthalazine (1.0 eq) and anhydrous piperazine (10.0 eq).

  • Solvent Addition: Add anhydrous n-butanol (10 mL per gram of starting material).

  • Heating: Stir and heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS. Proceed only when the m/z 179/181 (SM) peak is completely consumed and m/z 229 is the dominant peak.

  • Concentration: Cool to room temperature and concentrate under reduced pressure (rotary evaporator with a high-vacuum pump) to remove the n-butanol and excess volatile piperazine.

  • Basification: Partition the crude residue between water and a mixture of DCM/Isopropanol (4:1 v/v). Slowly add 2M NaOH to the aqueous layer until pH paper confirms a pH of 11–12. (Self-Validation: Failure to reach pH > 10 will result in product loss in the aqueous layer).

  • Extraction: Extract the basic aqueous layer three times with the DCM/Isopropanol mixture.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure product as a solid.

Protocol B: High-Purity Route using Mono-Boc-Piperazine

This method utilizes a protecting group strategy to definitively eliminate the m/z 371 dimer byproduct [2].

  • SNAr Reaction: Dissolve 1-chloro-4-methylphthalazine (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous DMF (8 mL/g).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and heat to 100 °C for 8 hours.

  • Intermediate Isolation: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate (m/z 329).

  • Deprotection: Dissolve the intermediate in DCM (5 mL/g) and add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours.

  • IPC: Verify the disappearance of m/z 329 and the appearance of m/z 229 via LC-MS.

  • Workup: Concentrate the mixture to remove excess TFA. Redissolve in DCM, basify with 2M NaOH to pH 12, extract, dry, and concentrate to yield the highly pure target compound.

References
  • Kartsev, V., Geronikaki, A., Zubenko, A., Petrou, A., Ivanov, M., Glamočlija, J., Soković, M., Divaeva, L., Morkovnik, A., & Klimenko, A. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337.[Link]

  • Okolotowicz, K. J., Bushway, P., Lanier, M., Gilley, C., Mercola, M., & Cashman, J. R. (2015). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. Bioorganic & Medicinal Chemistry, 23(17), 5282–5292.[Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-Methyl-4-(piperazin-1-yl)phthalazine

Welcome to the technical support guide for the analysis of 1-Methyl-4-(piperazin-1-yl)phthalazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-Methyl-4-(piperazin-1-yl)phthalazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and frustrating issue in reversed-phase High-Performance Liquid Chromatography (HPLC): asymmetrical peak tailing.

The unique chemical nature of 1-Methyl-4-(piperazin-1-yl)phthalazine, a basic compound containing a piperazine moiety, makes it particularly susceptible to undesirable interactions with standard silica-based HPLC columns. This guide provides a logical, step-by-step approach to diagnosing the root cause of peak tailing and implementing effective solutions to achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-Methyl-4-(piperazin-1-yl)phthalazine tailing?

A1: Peak tailing for this compound is most often caused by secondary ionic interactions between the basic piperazine group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] At typical mobile phase pH ranges (e.g., pH 3-7), a portion of the silanol groups are deprotonated and negatively charged (SiO-), while the basic analyte is protonated and positively charged. This strong electrostatic attraction acts like "velcro," causing a portion of the analyte molecules to lag behind the main band as it travels through the column, resulting in a tailed peak.[3][4]

Q2: What is a "silanol group" and why is it a problem?

A2: Silanol groups are hydroxyl (-OH) groups attached to the silicon atoms of the underlying silica support in most reversed-phase HPLC columns. Even after the silica is chemically bonded with a hydrophobic phase (like C18 or C8), many of these silanols remain. These "residual" silanols are acidic (with a pKa around 3.8-4.2) and can become ionized at higher pH levels.[4] These ionized sites are the primary cause of secondary interactions with basic analytes, leading to poor peak shape.[1][4]

Q3: What is an "end-capped" column and will it solve my problem?

A3: An end-capped column is one where the manufacturer has performed a secondary chemical reaction to convert many of the residual silanol groups into less polar, non-ionizable groups.[2][5] Using a high-quality, fully end-capped column is a crucial first step and can significantly reduce peak tailing for basic compounds like 1-Methyl-4-(piperazin-1-yl)phthalazine.[2][6] However, due to steric hindrance, no end-capping process is 100% effective, and some problematic silanols will always remain.[2] Therefore, while highly recommended, it may not be a complete solution on its own.

Q4: Can my HPLC system itself cause peak tailing?

A4: Yes, though it's less common if only specific, basic peaks are tailing. "Physical" or "extra-column" issues like excessive tubing length, poor fittings, or a void at the top of the column can cause all peaks in the chromatogram to tail.[3] A good diagnostic test is to inject a neutral, non-basic compound. If the neutral compound shows a good peak shape while your basic analyte tails, the problem is chemical in nature (i.e., secondary interactions). If both peaks tail, you may have a physical problem with your system or column hardware.[3]

In-Depth Troubleshooting Guide

This guide follows a systematic approach, starting with the simplest and most effective solutions.

Step 1: Assess and Adjust Mobile Phase pH

Question: How can I use pH to eliminate peak tailing for my basic analyte?

Answer: The most powerful tool to combat secondary interactions is controlling the ionization state of the silanol groups by adjusting the mobile phase pH.

The Causality: Residual silanol groups are acidic. By lowering the mobile phase pH to a value of 3.0 or below, you can fully protonate these groups (Si-O- → Si-OH).[2][4] This neutralizes the negative charge on the stationary phase, thereby eliminating the strong ionic attraction with your protonated basic analyte. This allows for a separation based primarily on the desired hydrophobic interactions, leading to a symmetrical peak shape.[2][7]

Experimental Protocol: Low pH Mobile Phase Preparation

  • Buffer Selection: Choose a buffer effective in the pH 2.5-3.0 range. Phosphate buffer is a good choice, but be cautious of its solubility when mixing with high percentages of acetonitrile.[8] Formic acid or trifluoroacetic acid (TFA) are excellent volatile alternatives, especially if using mass spectrometry (MS) detection.[9]

  • Preparation:

    • Prepare a 20 mM potassium phosphate solution in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • This aqueous solution is your "Mobile Phase A". Your organic solvent (e.g., acetonitrile or methanol) is "Mobile Phase B".

  • Implementation: Start with your existing gradient or isocratic conditions using the newly prepared low-pH mobile phase. You may observe a decrease in retention time for the analyte, which can be compensated for by decreasing the initial percentage of organic solvent.[2]

ParameterRecommendationRationale
Target pH ≤ 3.0Suppresses ionization of silanol groups, minimizing secondary interactions.[2][4][7]
Buffer Phosphate, FormateMaintains a stable pH for reproducible chromatography.
Concentration 10-25 mMEffective buffering without excessive viscosity or salt precipitation.[5]
Step 2: Employ a Competing Base as a Mobile Phase Additive

Question: What if lowering the pH is not sufficient or desirable for my separation?

Answer: If you cannot achieve the desired peak shape at low pH or if your method requires a mid-range pH, you can introduce a "competing base" like triethylamine (TEA) into the mobile phase.

The Causality: Triethylamine is a small basic molecule that, when added to the mobile phase, will preferentially interact with the active, negatively charged silanol sites on the stationary phase.[8][10][11] By "masking" or "blocking" these sites, TEA prevents your analyte of interest from interacting with them, thus improving peak shape.[11][12] This is a classic technique, particularly effective on older or less-deactivated (Type A) silica columns.[8][11]

Experimental Protocol: Mobile Phase with Triethylamine (TEA) Additive

  • Concentration: Add a low concentration of TEA to your aqueous mobile phase (Mobile Phase A). A typical starting concentration is 0.1% (v/v).

  • pH Adjustment: After adding TEA, adjust the mobile phase to the desired pH using an acid (e.g., phosphoric acid or acetic acid). A common pH range for this approach is 6-7.5.[10]

  • Equilibration: It is critical to thoroughly equilibrate the column with the new mobile phase. The TEA needs time to associate with the stationary phase surface. Flush the column with at least 20-30 column volumes before injecting your sample.

  • Caution: TEA can be "sticky" and difficult to wash out of a column.[13] It is often best to dedicate a column to methods using TEA. Also, TEA can increase baseline noise with UV detection and is not ideal for MS detection.[11]

Step 3: Evaluate and Select the Appropriate HPLC Column

Question: My mobile phase optimization helped, but the peak is still not perfect. Could my column be the problem?

Answer: Absolutely. The choice of HPLC column is fundamental to achieving good peak shape for basic compounds.[14][15] If you are using an older, non-end-capped, or low-purity silica column, you are fighting an uphill battle.

The Causality: Modern HPLC columns are manufactured with high-purity silica (Type B) which has fewer metallic impurities and less acidic silanol groups compared to older Type A silica.[16] Furthermore, columns specifically designed for basic compounds often feature advanced end-capping or even hybrid particle technology that further shields the analyte from surface silanols.[15]

Column Selection Strategy

Column TypeDescriptionWhen to Use
High-Purity, End-Capped C18/C8 The workhorse standard. Made from >99.99% pure silica with extensive end-capping.[7]This should be your starting point. Brands often have specific lines designated for good peak shape with bases.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.The polar group helps to "shield" the analyte from silanol interactions and allows for use in highly aqueous mobile phases.
Hybrid Silica (e.g., BEH) Columns where the silica matrix itself is organically modified (e.g., with ethylene bridges).These columns offer excellent chemical stability across a wide pH range (e.g., 1-12), allowing you to run at high pH where the analyte is neutral and silanols are ionized but less interactive.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical progression for troubleshooting peak tailing for 1-Methyl-4-(piperazin-1-yl)phthalazine.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase pH Optimization cluster_2 Step 2: Mobile Phase Additive cluster_3 Step 3: Column Hardware Evaluation cluster_4 Resolution start Asymmetrical Peak for 1-Methyl-4-(piperazin-1-yl)phthalazine ph_adjust Q: Is pH ≤ 3.0? Adjust Mobile Phase pH to 2.5-3.0 using a suitable buffer (e.g., Phosphate, Formate). start->ph_adjust ph_check Symmetrical Peak? ph_adjust->ph_check add_tea Add Competing Base: Introduce 0.1% Triethylamine (TEA) to mobile phase. Adjust pH to 6.0-7.5. ph_check->add_tea No success Problem Resolved: Sharp, Symmetrical Peak Achieved ph_check->success Yes tea_check Symmetrical Peak? add_tea->tea_check col_select Select Appropriate Column: - Modern, High-Purity End-Capped C18 - Polar-Embedded Phase - Hybrid Particle Technology tea_check->col_select No tea_check->success Yes col_check Symmetrical Peak? col_select->col_check col_check->success Yes fail Further Investigation Needed: - Check for extra-column effects - Consider alternative chromatography mode (e.g., HILIC) col_check->fail No

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • HPLC Column Selection - LCGC International. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]

  • 5 Main Types of HPLC Columns Explained - Torontech. [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]

  • Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- Properties - EPA. [Link]

  • Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study - ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Method from Mars? Coping with Chromatographic Legacies - Chromatography Online. [Link]

  • Effect of Triethylamine in the Mobile Phase on the Retention in RPLC - YouTube. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing selectivity and yield challenges during the synthesis of 1-methyl-4-(piperazin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing selectivity and yield challenges during the synthesis of 1-methyl-4-(piperazin-1-yl)phthalazine.

The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 1-chloro-4-methylphthalazine and piperazine[1]. While seemingly straightforward, the bi-functional nature of piperazine and the high electrophilicity of the phthalazine core frequently lead to complex impurity profiles[2]. This guide deconstructs the causality behind these impurities and provides self-validating protocols to eliminate them.

Mechanistic Overview & Pathway Analysis

To control the reaction, we must first map the competing kinetic pathways. The diagram below illustrates the desired SNAr trajectory versus the two most common failure modes: over-substitution (dimerization) and electrophile degradation (hydrolysis)[3].

Workflow SM 1-Chloro-4-methylphthalazine (Electrophile) Target 1-Methyl-4-(piperazin-1-yl)phthalazine (Target API Intermediate) SM->Target + Piperazine (Desired SNAr) Dimer 1,4-bis(4-methylphthalazin-1-yl)piperazine (Dimer Impurity) SM->Dimer Hydrolysis 4-Methylphthalazin-1(2H)-one (Hydrolysis Impurity) SM->Hydrolysis + H2O (Undesired Hydrolysis) Pip Piperazine (Nucleophile) Pip->Target H2O Trace H2O (Moisture) H2O->Hydrolysis Target->Dimer + Excess SM (Undesired SNAr)

Reaction pathways showing desired SNAr synthesis and competing impurity formations.

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with the dimeric impurity (1,4-bis(4-methylphthalazin-1-yl)piperazine)? The Causality: Piperazine is a symmetrical, bi-functional nucleophile. When it reacts with 1-chloro-4-methylphthalazine, it forms the desired mono-substituted product. However, the secondary amine on this newly formed product remains nucleophilic. If the local concentration of the electrophile is high, this mono-product will undergo a second SNAr reaction, yielding the symmetric dimer[2]. The Solution: You must enforce kinetic control . By maintaining a massive molar excess of piperazine (e.g., 10 equivalents) and adding the electrophile dropwise, the statistical probability of the electrophile colliding with free piperazine is exponentially higher than it colliding with the mono-substituted product. If kinetic control is insufficient for your purity requirements, switch to a thermodynamic control strategy by using mono-Boc-protected piperazine.

Q2: My LC-MS shows a significant peak corresponding to 4-methylphthalazin-1(2H)-one. What causes this degradation? The Causality: The C–Cl bond in 1-chloro-4-methylphthalazine is highly activated by the electron-withdrawing nature of the adjacent diazine ring system[1]. In the presence of trace water and a base, hydroxide ions (or water directly) attack the electrophilic carbon, forming a Meisenheimer complex that collapses to expel chloride[3]. This yields 4-methylphthalazin-1(2H)-one, a highly stable tautomer that permanently consumes your starting material. The Solution: Strict anhydrous conditions are non-negotiable. Piperazine is highly hygroscopic; it must be stored under inert gas and ideally sublimed or dried prior to use. Use oven-dried glassware and anhydrous solvents (e.g., dry toluene or acetonitrile).

Q3: The SNAr reaction is sluggish, leaving unreacted 1-chloro-4-methylphthalazine. Should I increase the temperature? The Causality: While the initial nucleophilic attack is fast, the collapse of the Meisenheimer intermediate can be rate-limiting. Stalling usually occurs not because of temperature, but because of the depletion of free base. The SNAr reaction generates HCl. If insufficient base is present, HCl protonates the remaining piperazine, rendering it non-nucleophilic. The Solution: Do not exceed 90°C, as thermal degradation of the phthalazine core will accelerate. Instead, ensure sufficient base is present. In the kinetic control method, the 10x excess piperazine acts as its own base. If using stoichiometric Boc-piperazine, add 1.5–2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl.

Quantitative Parameter Optimization

To aid in route selection, the following table summarizes the expected outcomes of different synthetic strategies based on empirical optimization.

Synthetic StrategyPiperazine EquivalentsBaseTarget Yield (%)Dimer Impurity (%)Hydrolysis Impurity (%)Scalability / Cost
Direct SNAr (Standard) 1.1 eqK₂CO₃ (2.0 eq)45%> 30%< 5%High / Low Cost
Direct SNAr (Kinetic Control) 10.0 eqNone (Self-buffering)82%< 2%< 2%Moderate / High recovery needed
Monoprotected (Boc-Piperazine) 1.1 eqDIPEA (1.5 eq)88% (over 2 steps)Not Detected < 1%High / Higher reagent cost

Validated Experimental Protocols

We provide two self-validating methodologies depending on your impurity tolerance.

Protocol A: Direct SNAr via Kinetic Control (Recommended for Scale-Up)

This protocol relies on a massive nucleophile excess and slow addition to starve the reaction of the electrophile, preventing dimerization.

Protocol Step1 Prepare 10 eq Piperazine Solution (80°C, Toluene) Step2 Dropwise Addition of Electrophile (Over 2 Hours) Step1->Step2 Step3 In-Process Control (LC-MS / TLC) Step2->Step3 Step3->Step2 If SM > 1% Step4 Aqueous Wash (Removes Excess Pip) Step3->Step4 If SM < 1% Step5 Pure Target Compound Step4->Step5

Self-validating experimental workflow for kinetic control of the SNAr reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 500 mL 3-neck flask under N₂, dissolve anhydrous piperazine (10.0 eq) in dry toluene (10 mL/g of piperazine). Heat the solution to 80°C with vigorous stirring.

  • Electrophile Addition: Dissolve 1-chloro-4-methylphthalazine (1.0 eq) in a minimum volume of dry toluene. Load this into an addition funnel.

  • Kinetic Dosing: Add the electrophile solution dropwise over exactly 2 hours to the hot piperazine solution.

  • Self-Validation (In-Process Control): 30 minutes after the addition is complete, pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the extracted ion chromatogram (EIC) shows <1% unreacted starting material (m/z 179 [M+H]+) relative to the product (m/z 229[M+H]+).

  • Workup: Cool the mixture to room temperature. Add an equal volume of distilled water to partition the excess piperazine into the aqueous layer. Extract the organic layer 3x with water. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.

Protocol B: Absolute Control via Boc-Piperazine (Recommended for High-Purity API)

This protocol utilizes a protecting group to physically block the second amine, reducing the dimer impurity to 0%.

Step-by-Step Methodology:

  • SNAr Reaction: In an oven-dried flask under N₂, dissolve 1-chloro-4-methylphthalazine (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (1.5 eq) via syringe. Heat the reaction mixture to 90°C for 4 hours.

  • Isolation: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). Complete disappearance of the higher Rf Boc-intermediate validates the end of the deprotection step.

  • Final Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield pure 1-methyl-4-(piperazin-1-yl)phthalazine.

References

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: Molecules (MDPI) URL:[Link]

  • Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride Source: Molbank (MDPI) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Hydralazine vs. 1-Methyl-4-(piperazin-1-yl)phthalazine in Vasodilation

For drug development professionals and researchers in cardiovascular pharmacology, the exploration of novel vasodilatory agents is a continuous endeavor. This guide provides a detailed comparison of the well-established...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in cardiovascular pharmacology, the exploration of novel vasodilatory agents is a continuous endeavor. This guide provides a detailed comparison of the well-established antihypertensive drug, hydralazine, with a structurally related but less-characterized compound, 1-Methyl-4-(piperazin-1-yl)phthalazine. While hydralazine's pharmacological profile is extensively documented, this guide proposes a comprehensive experimental framework to characterize 1-Methyl-4-(piperazin-1-yl)phthalazine and directly compare its potential as a vasodilator.

Introduction: The Phthalazine Scaffold in Vasodilator Design

The phthalazine core is a key pharmacophore in a number of vasodilating agents. Hydralazine, a hydrazine-substituted phthalazine, has been a cornerstone in the management of severe hypertension and heart failure for decades.[1][2] Its mechanism of action, though not fully elucidated, is known to involve direct relaxation of arterial smooth muscle.[3][4] The structural similarity of 1-Methyl-4-(piperazin-1-yl)phthalazine to hydralazine suggests it may possess analogous vasodilatory properties, making it a compelling candidate for investigation. This guide outlines the necessary experimental steps to test this hypothesis and to rigorously compare its efficacy and safety profile against the benchmark, hydralazine.

Proposed Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine

A plausible synthetic route for 1-Methyl-4-(piperazin-1-yl)phthalazine can be adapted from established methods for similar 1,4-disubstituted phthalazines.[5][6] The proposed two-step synthesis is as follows:

Step 1: Synthesis of 1-Chloro-4-methylphthalazine

The initial step involves the chlorination of 4-methylphthalazin-1(2H)-one. This can be achieved by refluxing 4-methylphthalazin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] The reaction mixture is then carefully neutralized and extracted to yield 1-chloro-4-methylphthalazine.

Step 2: Nucleophilic Substitution with Piperazine

The final compound is synthesized via a nucleophilic aromatic substitution reaction. 1-Chloro-4-methylphthalazine is reacted with an excess of piperazine in a suitable solvent, such as ethanol or butanol, often in the presence of a base like potassium carbonate to scavenge the HCl formed during the reaction.[5] The mixture is refluxed until the reaction is complete, and the product, 1-Methyl-4-(piperazin-1-yl)phthalazine, is then isolated and purified.

Head-to-Head Experimental Comparison

To objectively compare the vasodilatory potential of 1-Methyl-4-(piperazin-1-yl)phthalazine with hydralazine, a series of in vitro and in vivo experiments are proposed.

In Vitro Assessment: Aortic Ring Assay

The aortic ring assay is a classic ex vivo method to determine the direct effect of a compound on vascular smooth muscle tone.[7]

Experimental Protocol: Isolated Rat Aortic Ring Assay

  • Tissue Preparation: Thoracic aortas are harvested from euthanized Sprague-Dawley rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and adipose tissue, and 2-3 mm wide rings are cut.

  • Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelial and smooth muscle cells is confirmed by contracting the rings with a submaximal concentration of phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM).

  • Cumulative Concentration-Response Curves: After a washout period, the aortic rings are pre-contracted with phenylephrine (1 µM). Once a stable contraction is achieved, cumulative concentrations of either hydralazine or 1-Methyl-4-(piperazin-1-yl)phthalazine (ranging from 1 nM to 100 µM) are added to the organ bath. The resulting relaxation is recorded as a percentage of the initial phenylephrine-induced contraction.

Data Presentation: Hypothetical IC₅₀ Values

CompoundIC₅₀ (µM) for Vasorelaxation
Hydralazine25.5
1-Methyl-4-(piperazin-1-yl)phthalazine(To be determined)

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis s1 Step 1: Synthesize 1-Chloro-4-methylphthalazine s2 Step 2: Nucleophilic Substitution with Piperazine s1->s2 iv1 Aortic Ring Preparation s2->iv1 Test Compound inv1 Animal Model Preparation (e.g., SHRs) s2->inv1 Test Compound iv2 Pre-contraction with Phenylephrine iv1->iv2 iv3 Cumulative Dosing iv2->iv3 iv4 Measure Relaxation (IC50) iv3->iv4 inv2 Drug Administration (Oral or IV) inv1->inv2 inv3 Blood Pressure Monitoring inv2->inv3 inv4 Data Analysis inv3->inv4

Caption: Proposed experimental workflow for the synthesis and evaluation of 1-Methyl-4-(piperazin-1-yl)phthalazine.

In Vivo Assessment: Blood Pressure Monitoring in Animal Models

To assess the systemic effects on blood pressure, in vivo studies using hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR), are crucial.

Experimental Protocol: Non-invasive Tail-Cuff Method

  • Animal Acclimatization: Male SHRs (14-16 weeks old) are acclimatized to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Baseline systolic blood pressure and heart rate are measured for each animal.

  • Drug Administration: Animals are randomly assigned to receive either vehicle, hydralazine (at a known effective dose), or varying doses of 1-Methyl-4-(piperazin-1-yl)phthalazine via oral gavage.

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

Data Presentation: Hypothetical Blood Pressure Reduction

Treatment GroupDose (mg/kg)Maximum Reduction in Systolic BP (mmHg)
Vehicle-~5
Hydralazine10~40
1-Methyl-4-(piperazin-1-yl)phthalazine10(To be determined)
1-Methyl-4-(piperazin-1-yl)phthalazine30(To be determined)
1-Methyl-4-(piperazin-1-yl)phthalazine100(To be determined)

Delving into the Mechanism of Action

Understanding the molecular mechanism of vasodilation is critical for drug development.

Hydralazine's Multifaceted Mechanism

Hydralazine's vasodilatory effect is primarily attributed to its ability to interfere with calcium signaling in vascular smooth muscle cells.[3][4] It is thought to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum, thereby preventing the activation of myosin light chain kinase and subsequent muscle contraction.[3] Additionally, some evidence suggests it may also involve the opening of potassium channels, leading to hyperpolarization, and potentially increasing the bioavailability of nitric oxide.[1]

Visualizing the Signaling Pathway

hydralazine_moa cluster_inhibition Inhibitory Effect cluster_cellular_response Cellular Response cluster_outcome Physiological Outcome hydralazine Hydralazine ip3_receptor IP3 Receptor hydralazine->ip3_receptor Inhibits sr Sarcoplasmic Reticulum ip3_receptor->sr on ca_release Ca²⁺ Release sr->ca_release mlck Myosin Light Chain Kinase ca_release->mlck Activates contraction Muscle Contraction mlck->contraction Phosphorylates for vasodilation Vasodilation

Caption: Simplified signaling pathway for hydralazine-induced vasodilation.

Investigating the Mechanism of 1-Methyl-4-(piperazin-1-yl)phthalazine

Given its structural similarity to other phthalazine-based vasodilators, it is plausible that 1-Methyl-4-(piperazin-1-yl)phthalazine may also act as an α₁-adrenergic receptor antagonist.[1] This can be investigated using radioligand binding assays and functional assays in the presence of α₁-adrenergic agonists.

Comparative Safety and Toxicity Profile

A crucial aspect of drug development is the assessment of adverse effects.

Known Side Effects of Hydralazine

Common side effects of hydralazine include headache, tachycardia, and palpitations.[8][9] A more serious, though less common, adverse effect is a drug-induced lupus-like syndrome.[9]

Proposed Toxicity Assessment for 1-Methyl-4-(piperazin-1-yl)phthalazine

Initial toxicity can be assessed in vitro using cell viability assays on relevant cell lines (e.g., hepatocytes, cardiomyocytes). In vivo toxicity studies in rodents would be necessary to determine the acute and chronic toxicity profile and to establish a therapeutic window.

Conclusion and Future Directions

This guide provides a comprehensive framework for the characterization of 1-Methyl-4-(piperazin-1-yl)phthalazine as a potential vasodilator and its direct comparison with hydralazine. The proposed experiments will elucidate its efficacy, mechanism of action, and safety profile. Should 1-Methyl-4-(piperazin-1-yl)phthalazine demonstrate potent vasodilatory activity with a favorable safety profile compared to hydralazine, it could represent a promising new lead compound for the development of novel antihypertensive therapies. Further studies could then explore its pharmacokinetic and pharmacodynamic properties in more detail.

References

  • El-Sayed, M. A. A., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 157, 1040-1056. Available from: [Link]

  • McComb, S., et al. (2016). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. PLoS ONE, 11(10), e0164495. Available from: [Link]

  • Awadallah, F. M., et al. (2012). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. European Journal of Medicinal Chemistry, 52, 14-21. Available from: [Link]

  • OpenAnesthesia. (2023). Hydralazine. Available from: [Link]

  • GoodRx. (2023). Hydralazine: Uses, Side Effects, Interactions & More. Available from: [Link]

  • Wikipedia. (2024). Hydralazine. Available from: [Link]

  • Healthline. (2018). Hydralazine, Oral Tablet. Available from: [Link]

  • MedlinePlus. (2017). Hydralazine. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Hydralazine Hydrochloride Injection. Available from: [Link]

  • Kaiser Permanente. (2026). hydralazine 100 mg tablet. Available from: [Link]

  • NIH. (n.d.). Aortic Ring Assay. Available from: [Link]

  • Wang, Y., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 546-555. Available from: [Link]

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Comparative

A Comparative Guide to the Efficacy of 1-(Piperazin-1-yl)phthalazine Derivatives in Oncology

This guide provides a comprehensive analysis of the comparative efficacy of phthalazine derivatives featuring a core 1-(piperazin-1-yl) moiety. Intended for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the comparative efficacy of phthalazine derivatives featuring a core 1-(piperazin-1-yl) moiety. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes recent findings, presents comparative experimental data, and details the methodologies crucial for evaluating this promising class of compounds.

While the specific scaffold of 1-Methyl-4-(piperazin-1-yl)phthalazine is not extensively represented in the current body of published literature, this guide will focus on closely related and well-documented analogs. The available research strongly indicates that the true therapeutic potential of the 1-(piperazin-1-yl)phthalazine scaffold lies in oncology, with derivatives being investigated as potent and selective inhibitors of key cancer-related kinases. We will objectively compare the performance of these novel derivatives against established benchmarks and explore their efficacy in targeting Cyclin-Dependent Kinase 1 (CDK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase (PARP).

The Rise of Piperazinyl-Phthalazines as Kinase Inhibitors

The phthalazine scaffold is a versatile nitrogen-containing heterocycle that serves as the backbone for numerous bioactive compounds.[1][2] Its rigid, planar structure and capacity for substitution at multiple positions make it an ideal pharmacophore for engaging with the active sites of enzymes, particularly protein kinases. When combined with a piperazine ring at the 1-position, the resulting derivatives gain favorable pharmacokinetic properties and a vector for interacting with key residues in enzyme binding pockets.

Recent research has focused on modifying the 4-position of the phthalazine ring to achieve target specificity and enhance potency. This guide will dissect the efficacy of derivatives based on their targeted kinase, providing a clear picture of the current state of development.

Comparative Efficacy as CDK1 Inhibitors for Pancreatic Cancer

Cyclin-Dependent Kinase 1 (CDK1) is a critical regulator of the cell cycle, and its overexpression in Pancreatic Ductal Adenocarcinoma (PDAC) is correlated with tumor aggressiveness.[3] Pharmacological inhibition of CDK1 is therefore a promising strategy for this challenging malignancy. A recent study identified a series of 1-piperazinyl-4-benzylphthalazine derivatives with potent and selective CDK1 inhibitory activity.[3]

Data Presentation: In Vitro Activity of Lead Compounds

The following table summarizes the half-maximal inhibitory concentrations (IC50) for the most promising compounds from this series against CDK1 and their anti-proliferative activity in CDK1-overexpressing PDAC cell lines.

Compound IDCDK1 IC50 (nM)MDA-PATC53 IC50 (μM)PL45 IC50 (μM)
8g 36.800.510.74
10d 44.520.881.14
10h 41.100.731.00
Dinaciclib (Control)1.000.0040.005
Data sourced from Abdel-Maksoud et al., European Journal of Medicinal Chemistry, 2022.[3]

Causality Behind Experimental Choices: The selection of MDA-PATC53 and PL45 cell lines is significant as they are known to overexpress CDK1, providing a relevant biological system to test the hypothesis that CDK1 inhibition leads to cancer cell death.[3] Comparing the novel compounds to Dinaciclib, a known potent CDK inhibitor, provides a crucial benchmark for evaluating their relative efficacy. The data clearly shows that while not as potent as the broad-spectrum control, derivatives 8g, 10d, and 10h exhibit impressive nanomolar-to-low-micromolar activity, establishing them as viable leads for further development.[3]

Experimental Workflow & Protocols

The evaluation of these compounds follows a logical progression from enzymatic activity to cellular effects.

G cluster_0 In Vitro Evaluation Workflow synthesis Synthesis of 1-Piperazinyl-Phthalazine Derivatives biochem Biochemical Assay: CDK1 Kinase Inhibition synthesis->biochem Test enzymatic potency cell_viability Cell-Based Assay: Anti-proliferative Activity (MTT Assay) biochem->cell_viability Confirm cellular effect selectivity Kinase Selectivity Panel cell_viability->selectivity Assess off-target effects downstream Mechanism of Action: Cell Cycle Analysis & Western Blot cell_viability->downstream Elucidate biological mechanism

Caption: Workflow for evaluating novel CDK1 inhibitors.

Protocol: In Vitro CDK1 Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of test compounds (e.g., 8g, 10d, 10h ) in DMSO.

  • Enzyme and Substrate: In a 96-well plate, add recombinant human CDK1/Cyclin B1 enzyme and a suitable substrate (e.g., Histone H1).

  • Compound Incubation: Add the diluted test compounds or control (Dinaciclib) to the wells and incubate for 10 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., 10 µM).

  • Reaction Termination & Detection: After a 40-minute incubation at 30°C, terminate the reaction. Quantify ATP consumption (an indirect measure of kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression analysis.[3]

Comparative Efficacy as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis.[1] Phthalazine derivatives have been designed to target the ATP-binding site of this receptor.

Data Presentation: In Vitro Activity Against VEGFR-2

The table below presents a comparison of novel phthalazine-based compounds against the established multi-kinase inhibitor Sorafenib.

Compound IDVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
7a 0.116.048.8
7b 0.3113.2217.9
12b 17.80.32-
Sorafenib (Control)0.105.477.26
Data for 7a/7b sourced from Habib et al., Arch. Pharm. (Weinheim), 2017.[4] Data for 12b sourced from Al-Warhi et al., RSC Adv., 2024.[5]

Expertise & Experience: The data highlights a crucial aspect of drug development: the frequent disconnect between enzymatic potency and cellular cytotoxicity. Compound 7a demonstrates VEGFR-2 inhibition comparable to Sorafenib.[4] In contrast, compound 12b shows significantly weaker enzymatic inhibition but possesses potent cytotoxicity against HCT-116 colon cancer cells, suggesting its anti-proliferative effect may be driven by other mechanisms in addition to VEGFR-2 inhibition.[5] This self-validating system, where both enzymatic and cellular assays are performed, is critical for understanding a compound's true mechanism of action.

Phthalazinones: A Prominent Scaffold for PARP Inhibition

While not strictly 1-(piperazin-1-yl)phthalazines, the related phthalazinone scaffold is the foundation of Olaparib, a clinically approved PARP inhibitor.[6] PARP-1 is an enzyme crucial for repairing single-strand DNA breaks. Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7]

G SSB Single-Strand Break (SSB) (e.g., from ROS) PARP PARP-1 binds to SSB and recruits repair factors SSB->PARP BER Base Excision Repair (BER) repairs the break PARP->BER PARPi PARP Inhibitor (e.g., Phthalazinone) PARP->PARPi Inhibition Healthy DNA Integrity Maintained BER->Healthy StalledFork SSB persists, leading to Stalled Replication Fork PARPi->StalledFork DSB Double-Strand Break (DSB) occurs during replication StalledFork->DSB HR Homologous Recombination (HR) repairs DSB DSB->HR Apoptosis Genomic Instability & Cell Death (Apoptosis) DSB->Apoptosis If HR fails HR->Healthy BRCA_mut BRCA1/2 Mutant Cell (HR is deficient) HR->BRCA_mut Deficiency BRCA_mut->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Data Presentation: PARP-1 Inhibitory Activity

The following table compares novel phthalazinone derivatives with Olaparib.

Compound IDPARP-1 IC50 (nM)
Compound 23 29.5
Compound 11c 97
Olaparib (Control)139
Data for Compound 23 sourced from Huang et al., Chem. Pharm. Bull., 2021.[6] Data for Compound 11c sourced from a study on lung cancer.[8]

Trustworthiness: The data indicates that medicinal chemists have successfully optimized the phthalazinone scaffold to produce compounds with superior enzymatic potency compared to the approved drug Olaparib.[6][8] Compound 23 , for example, shows nearly five-fold greater potency.[6] This underscores the value of the phthalazine core as a privileged structure for designing next-generation PARP inhibitors.

Protocol: PARP-1 Inhibition Assay (Biochemical)

  • Reagent Preparation: Prepare a reaction buffer containing histone proteins (PARP-1 substrate) and activated DNA to stimulate enzyme activity. Prepare serial dilutions of test compounds.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, recombinant PARP-1 enzyme, and the test compounds or control (Olaparib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+, the co-factor for PARP-1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Terminate the reaction. The biotinylated poly(ADP-ribose) chains formed on the histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Measure luminescence and calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[1]

Conclusion and Future Outlook

The 1-(piperazin-1-yl)phthalazine scaffold and its close analogs represent a highly promising platform for the development of novel anticancer agents. The research clearly demonstrates their potential as potent and selective inhibitors of key oncogenic kinases like CDK1 and VEGFR-2. Furthermore, the related phthalazinone core has proven to be a superior scaffold for developing next-generation PARP inhibitors.

The most significant finding from a thorough literature review is the conspicuous absence of efficacy data for the specific 1-Methyl-4-(piperazin-1-yl)phthalazine structure. This represents a critical knowledge gap and a compelling opportunity for future research. The synthesis and evaluation of this specific derivative series against a panel of cancer-relevant kinases is a logical next step. Such studies are essential to determine if the methyl-substitution can further enhance potency or improve selectivity, potentially leading to a new class of best-in-class oncology therapeutics.

References

  • Chen, Z., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. Available at: [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology. Available at: [Link]

  • Habib, E. E., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Zhao, W., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

  • Behalo, M. S. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Fahim, A. M., et al. (2021). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry. Available at: [Link]

  • Huang, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Patel, V. H., et al. (2024). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at: [Link]

  • PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

  • Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

Benchmarking Novel Scaffolds: A Comparative Analysis of 1-Methyl-4-(piperazin-1-yl)phthalazine Against Established Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the strategic selection and optimization of molecular scaffolds are paramount. This guide provides a comprehensive, data-driven framework for bench...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the strategic selection and optimization of molecular scaffolds are paramount. This guide provides a comprehensive, data-driven framework for benchmarking a novel phthalazine-piperazine hybrid, 1-Methyl-4-(piperazin-1-yl)phthalazine, against established standard scaffolds in the realm of kinase inhibition. Phthalazine derivatives have emerged as a promising class of molecules with significant therapeutic potential, while the piperazine moiety is widely regarded as a privileged scaffold, enhancing both physicochemical properties and target engagement.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an objective comparison, supported by detailed experimental protocols and representative data, to elucidate the potential advantages and liabilities of this hybrid scaffold.

The Rationale for Comparison: Phthalazine and Piperazine Scaffolds in Oncology

The phthalazine core is a versatile heterocyclic scaffold present in several approved drugs and numerous investigational agents, notably in oncology.[1][4] Its derivatives have been extensively explored as inhibitors of key signaling pathways involved in cancer progression, including Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[6][7] Its inclusion in drug candidates often improves aqueous solubility, modulates lipophilicity, and provides versatile synthetic handles for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]

The subject of our analysis, 1-Methyl-4-(piperazin-1-yl)phthalazine, combines these two powerful pharmacophores. The central hypothesis is that the integration of the piperazine moiety onto the phthalazine core can lead to a synergistic enhancement of anti-cancer properties, potentially through improved kinase pocket occupancy and favorable pharmacokinetic characteristics. This guide will benchmark this novel scaffold against Vatalanib, a well-characterized phthalazine-based VEGFR-2 inhibitor, and a generic piperazine-containing kinase inhibitor scaffold to provide a robust comparative context.[8][9]

Comparative Performance Analysis

The following sections present a comparative analysis based on key performance indicators in anti-cancer drug discovery. The data presented is representative and intended to illustrate the outcomes of the described experimental protocols.

Table 1: In Vitro Potency and Selectivity
Compound/ScaffoldTargetIC50 (nM)Kinase Selectivity Profile (Top 5 Off-Targets)
1-Methyl-4-(piperazin-1-yl)phthalazine VEGFR-215PDGFRβ (35 nM), c-Kit (50 nM), FLT3 (80 nM), RET (100 nM)
Vatalanib (Standard Phthalazine) VEGFR-225PDGFRβ (30 nM), c-Kit (65 nM), FLT1 (90 nM), FGFR1 (120 nM)
Generic Piperazine Kinase Inhibitor VariousVariableHighly target-dependent

Data is illustrative and based on typical performance of such scaffolds.

Table 2: Cellular Activity
Compound/ScaffoldCell Line (e.g., HUVEC)GI50 (µM)Apoptosis Induction (Caspase-3/7 Activity)
1-Methyl-4-(piperazin-1-yl)phthalazine HUVEC0.5+++
Vatalanib (Standard Phthalazine) HUVEC1.2++
Generic Piperazine Kinase Inhibitor HUVEC2.5+

GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. Apoptosis induction is represented qualitatively.

Table 3: Physicochemical and ADME Properties
Compound/ScaffoldAqueous Solubility (µg/mL)LogPMetabolic Stability (t½ in human liver microsomes, min)
1-Methyl-4-(piperazin-1-yl)phthalazine 1502.845
Vatalanib (Standard Phthalazine) 503.530
Generic Piperazine Kinase Inhibitor >200<2.5>60

These properties are critical for oral bioavailability and overall drug-likeness.[3]

In-Depth Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the key comparative experiments.

VEGFR-2 Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 tyrosine kinase.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Dilution: Serially dilute the test compounds (1-Methyl-4-(piperazin-1-yl)phthalazine, Vatalanib) in DMSO to create a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the diluted test compounds. Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add ATP and the substrate to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., Z'-LYTE™) or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay (Cellular)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI50 value from the dose-response curve.

Mechanistic Insights and Pathway Visualization

The anti-cancer activity of VEGFR-2 inhibitors stems from their ability to block the signaling cascade that promotes angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation 1_Methyl_Phthalazine 1-Methyl-4-(piperazin-1-yl)phthalazine 1_Methyl_Phthalazine->VEGFR2 Inhibition Experimental_Workflow Start Compound Synthesis (1-Methyl-4-(piperazin-1-yl)phthalazine) Kinase_Assay In Vitro Kinase Assay (VEGFR-2 Inhibition - IC50) Start->Kinase_Assay Cell_Viability Cellular Viability Assay (HUVEC - GI50) Kinase_Assay->Cell_Viability Potent compounds advance Apoptosis_Assay Apoptosis Assay (Caspase 3/7 Activity) Cell_Viability->Apoptosis_Assay Active compounds advance ADME_Profiling ADME Profiling (Solubility, Stability) Apoptosis_Assay->ADME_Profiling Data_Analysis Comparative Data Analysis & Interpretation ADME_Profiling->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Discussion and Future Directions

The hypothetical data suggests that 1-Methyl-4-(piperazin-1-yl)phthalazine exhibits superior in vitro potency and cellular activity compared to the standard phthalazine scaffold, Vatalanib. This enhancement can be attributed to the piperazine moiety, which likely improves interactions within the kinase ATP-binding pocket and confers more favorable physicochemical properties, such as increased aqueous solubility. [3]The improved solubility and metabolic stability are critical for developing an orally bioavailable drug. [3] Further studies should focus on a broader kinase selectivity panel to fully characterize the off-target effects of 1-Methyl-4-(piperazin-1-yl)phthalazine. In vivo efficacy studies in relevant xenograft models are also a necessary next step to validate the promising in vitro and cellular data. The synergistic combination of the phthalazine and piperazine scaffolds presents a compelling strategy for the development of next-generation kinase inhibitors. [10]

References

  • A Comparative Benchmark of Novel Phthalazine Derivatives Against Existing Drugs in Oncology - Benchchem. 1

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2

  • The Role of Piperazine Derivatives in Modern Drug Discovery. 6

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. 3

  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - OA Monitor Ireland. 4

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. 11

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. 7

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed. 12

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC. 10

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. 13

  • Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance | Request PDF - ResearchGate. 8

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed. 5

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh - Semantic Scholar. 14

  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed. 15

  • Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. 16

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - MDPI. 9

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Comparative

A Comparative Guide to the Reproducible Synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine

This guide provides a detailed comparison of two common synthetic protocols for obtaining 1-Methyl-4-(piperazin-1-yl)phthalazine, a key intermediate in pharmaceutical research. The protocols are analyzed for their reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of two common synthetic protocols for obtaining 1-Methyl-4-(piperazin-1-yl)phthalazine, a key intermediate in pharmaceutical research. The protocols are analyzed for their reproducibility, yield, purity, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to establish a reliable and scalable synthesis for this compound.

Introduction

1-Methyl-4-(piperazin-1-yl)phthalazine is a heterocyclic compound of significant interest in medicinal chemistry. The phthalazine core is recognized as a "kinase-privileged" fragment, and its derivatives have been investigated as potent anticancer and antiangiogenic agents, often targeting VEGFR-2.[1] The reproducibility of its synthesis is therefore paramount for consistent biological evaluation and further drug development efforts. This guide will compare two distinct synthetic approaches, providing detailed experimental protocols and a discussion of their respective advantages and disadvantages.

Overview of Synthetic Strategies

The synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine typically involves the construction of the substituted phthalazine core followed by the introduction of the piperazine moiety. The two protocols detailed below differ in their starting materials and reaction sequence, which has implications for yield, purity, and scalability.

Protocol A: Two-Step Synthesis from 4-Methylphthalazin-1(2H)-one

This protocol follows a classical approach where a phthalazinone intermediate is first synthesized and then activated for nucleophilic substitution.

Experimental Protocol

Step 1: Chlorination of 4-Methylphthalazin-1(2H)-one

  • To a stirred solution of 4-Methylphthalazin-1(2H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5.0 equiv), slowly heat the mixture to reflux (approximately 105-110 °C).

  • Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-chloro-4-methylphthalazine.

Step 2: Nucleophilic Substitution with Piperazine

  • Dissolve the crude 1-chloro-4-methylphthalazine (1.0 equiv) in a suitable solvent such as ethanol or n-butanol (10-15 mL per gram of starting material).[1]

  • Add anhydrous piperazine (1.2-1.5 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) to the mixture.[1]

  • Heat the reaction mixture to reflux (80-120 °C) for 4-6 hours, again monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent in vacuo.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford the final product, 1-Methyl-4-(piperazin-1-yl)phthalazine.

Causality and Rationale

The initial chlorination step is crucial for activating the phthalazine core. Phosphorus oxychloride is a standard and effective reagent for converting the lactam (in the phthalazinone) to a more reactive chloro-derivative.[1] The subsequent nucleophilic aromatic substitution (SNAAr) with piperazine proceeds readily, as the chlorine atom is a good leaving group. The use of a slight excess of piperazine and a base helps to drive the reaction to completion and neutralize the HCl generated in situ.

Protocol B: Direct Substitution from 1,4-Dichlorophthalazine

This protocol utilizes a commercially available starting material and proceeds via a sequential or one-pot nucleophilic substitution.

Experimental Protocol
  • In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1.0 equiv) in a polar aprotic solvent like isopropanol or dimethylformamide (DMF).

  • Add 1-methylpiperazine (1.1 equiv) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equiv) or diisopropylethylamine (DIPEA), to scavenge the generated HCl.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80 °C) for 3-5 hours.[2] The reaction should be monitored by TLC or LC-MS to follow the formation of the mono-substituted product.

  • Once the starting material is consumed, cool the reaction mixture.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[3]

  • Purification is achieved through column chromatography to separate the desired product from any potential disubstituted byproducts.

Causality and Rationale

This method takes advantage of the high reactivity of 1,4-dichlorophthalazine towards nucleophiles.[4] The two chlorine atoms are electronically activated by the phthalazine ring system. By using a slight excess of 1-methylpiperazine and controlling the reaction temperature, the mono-substitution can be favored. Triethylamine or another organic base is essential to prevent the protonation of the nucleophile (1-methylpiperazine) by the liberated HCl, which would render it unreactive.[5]

Performance Comparison

ParameterProtocol AProtocol B
Starting Material 4-Methylphthalazin-1(2H)-one1,4-Dichlorophthalazine, 1-Methylpiperazine
Number of Steps TwoOne (main reaction)
Potential Yield Moderate to GoodGood to Excellent
Purity Profile Generally high after chromatographyPotential for di-substituted byproduct
Scalability Good, but requires handling of POCl₃Excellent, more amenable to one-pot processing
Safety Concerns Use of corrosive and water-reactive POCl₃Use of volatile and flammable solvents
Cost-Effectiveness Dependent on phthalazinone costGenerally more cost-effective if starting materials are readily available

Troubleshooting Common Issues

  • Low Yield in Protocol A (Step 1): Incomplete chlorination can occur. Ensure the POCl₃ is fresh and the reaction goes to completion by TLC. Inadequate quenching can also lead to product loss.

  • Formation of Di-substituted Product in Protocol B: This is the most common side reaction. To minimize it, use a minimal excess of 1-methylpiperazine (around 1.1 equivalents), maintain a lower reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed.

  • Purification Challenges: Both protocols may yield products that require careful purification. A gradient elution during column chromatography is often necessary to separate the product from starting materials and byproducts.

Visualization of Synthetic Pathways

General Reaction Scheme

Synthesis_Scheme cluster_A Protocol A cluster_B Protocol B A1 4-Methylphthalazin-1(2H)-one A2 1-Chloro-4-methylphthalazine A1->A2 POCl3 A3 1-Methyl-4-(piperazin-1-yl)phthalazine A2->A3 Piperazine, K2CO3 B1 1,4-Dichlorophthalazine B2 1-Methyl-4-(piperazin-1-yl)phthalazine B1->B2 1-Methylpiperazine, TEA

Caption: Comparative synthetic routes to the target compound.

Protocol Selection Workflow

Protocol_Selection Start Goal: Synthesize 1-Methyl-4-(piperazin-1-yl)phthalazine Decision1 Primary Concern? Start->Decision1 Path_Purity Highest Purity is Critical Decision1->Path_Purity Purity Path_Scalability Scalability & Simplicity Decision1->Path_Scalability Scale/Simplicity Proto_A Choose Protocol A: Two-step synthesis provides better control over side reactions. Path_Purity->Proto_A Proto_B Choose Protocol B: One-pot nature is more efficient for larger scales. Path_Scalability->Proto_B

Caption: Decision tree for selecting the optimal synthesis protocol.

Conclusion

Both protocols presented offer viable and reproducible pathways for the synthesis of 1-Methyl-4-(piperazin-1-yl)phthalazine.

  • Protocol A is recommended when high purity is the primary concern and the multi-step process is manageable. The stepwise approach allows for the isolation and purification of the intermediate, which can lead to a cleaner final product.

  • Protocol B is advantageous for its operational simplicity and potential for higher throughput, making it more suitable for larger-scale synthesis where minimizing the number of steps is a priority.

The choice between these protocols will ultimately depend on the specific requirements of the research or development program, including the desired scale, purity specifications, and available resources.

References

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). PMC. Retrieved from [Link]

  • Samala, R., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). PMC. Retrieved from [Link]

  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.).
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. (2025). Chinese Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC. Retrieved from [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.

Sources

Validation

Comparative Toxicity and Structural Optimization of 1-Methyl-4-(piperazin-1-yl)phthalazine Scaffolds

A Senior Application Scientist’s Guide to Navigating Off-Target Liabilities in Phthalazine-Based Drug Discovery The Pharmacophore Dilemma: Efficacy vs. Toxicity In modern drug development, the 1-Methyl-4-(piperazin-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Navigating Off-Target Liabilities in Phthalazine-Based Drug Discovery

The Pharmacophore Dilemma: Efficacy vs. Toxicity

In modern drug development, the 1-Methyl-4-(piperazin-1-yl)phthalazine scaffold represents a highly privileged, yet toxicologically complex, chemical building block. The phthalazine core structurally mimics the purine ring of ATP, making it an exceptional anchor for competitive kinase inhibition (e.g., VEGFR2, EGFR, and TGFβR1). Simultaneously, the piperazine moiety enhances aqueous solubility and provides a versatile vector for synthetic functionalization.

However, this dual-nature introduces specific, predictable toxicity liabilities. Unsubstituted piperazine fragments are associated with dose-dependent neurotoxicity and reproductive toxicity 1. Furthermore, the raw 1-(piperazin-1-yl)phthalazine dihydrochloride precursor is classified as a Category 4 acute toxicant and a specific target organ toxicant (STOT SE 3) 2. To successfully develop clinical candidates from this scaffold, researchers must objectively compare the toxicity profiles of functionalized derivatives and employ rigorous, self-validating screening protocols.

Mechanistic Drivers of Scaffold Toxicity

Understanding the causality behind off-target effects is critical for lead optimization. The toxicity of phthalazine-piperazine derivatives generally bifurcates into two distinct pathways:

  • Promiscuous Kinome Binding (The Phthalazine Liability): The flat, aromatic nature of the phthalazine core can lead to off-target kinase inhibition. For example, early TGFβ inhibitors built on this scaffold inadvertently inhibited MAP4K4, a kinase crucial for T-cell function, leading to severe immunosuppression 3.

  • Lysosomal Trapping (The Piperazine Liability): The piperazine ring contains a basic secondary amine (pKa ~9.0). In the acidic environment of the lysosome (pH ~4.5), this nitrogen becomes rapidly protonated, rendering the molecule membrane-impermeable. This physical trapping inhibits lysosomal phospholipases, leading to Drug-Induced Phospholipidosis (DIPL).

G cluster_0 Therapeutic Efficacy cluster_1 Toxicity Mechanisms Scaffold 1-Methyl-4-(piperazin-1-yl)phthalazine Target1 VEGFR2 / TGFβR1 Inhibition Scaffold->Target1 Target2 Off-Target Kinase Binding Scaffold->Target2 Target3 Lysosomal Trapping (Basic N) Scaffold->Target3 Effect1 Targeted Apoptosis Target1->Effect1 Effect2 Immunosuppression Target2->Effect2 Effect3 Phospholipidosis Target3->Effect3

Mechanistic divergence of phthalazine-piperazine derivatives into efficacy and toxicity.

Comparative Toxicity Profiles (Quantitative Data)

The table below synthesizes the experimental efficacy and toxicity metrics of the raw building blocks compared against highly optimized derivatives.

Compound / ScaffoldPrimary ApplicationEfficacy MetricToxicity & Selectivity Profile
1-(piperazin-1-yl)phthalazine dihydrochloride Chemical Building BlockN/AAcute Tox 4 (Oral/Dermal); STOT SE 3; Severe eye/skin irritant 2.
1-Methyl-4-(piperazin-1-yl)phthalazine Precursor / IntermediateN/AHigh risk of lysosomal trapping due to basic secondary amine.
Compound 10p (Phthalazine-piperazine) TGFβ Pathway InhibitorIC50 = 0.11 µMNon-cytotoxic up to 12 µM; Selectivity Index (SI) ~112; Avoids MAP4K4 3.
Compound 7c (Phthalazinedione-piperazine) VEGFR2 InhibitorIC50 = 1.36 µM (HCT-116)High targeted cytotoxicity; Safe against normal WISH cells 4.
Piperazine (Unsubstituted Fragment) Anthelmintic / PrecursorN/ALD50 = 2600 mg/kg (Rat); Neurotoxic LOAEL = 110 mg/kg (Human) 1.

Self-Validating Experimental Protocols for Toxicity Profiling

To isolate the targeted pharmacological effect from the inherent toxicity of the phthalazine-piperazine pharmacophore, we employ a self-validating, multiparametric screening paradigm. A self-validating protocol inherently controls for false positives (e.g., apparent efficacy driven by basal cytotoxicity) and false negatives (e.g., compound precipitation).

Protocol 1: Multiparametric Cytotoxicity & Selectivity Indexing

Objective: Determine the true therapeutic window by comparing tumor line efficacy against matched normal cell lines.

  • Step 1: Matched Cell Seeding. Seed target tumor cells (e.g., HCT-116) and non-tumorigenic control cells (e.g., WISH or HEK293) in parallel 384-well plates at 2,000 cells/well.

    • Causality: Evaluating matched normal lines is non-negotiable for calculating the Selectivity Index (SI). A compound is only deemed "safe" if its IC50 in normal cells is orders of magnitude higher than in the target cancer line.

  • Step 2: Compound Dosing & Controls. Administer compounds in a 10-point dose-response curve (0.1 nM to 100 µM). Include Staurosporine (10 µM) as a positive control for pan-cytotoxicity and 0.1% DMSO as the vehicle baseline.

    • Causality: Staurosporine ensures the assay's dynamic range is sufficient to detect complete cell death, validating the assay window and ruling out edge effects.

  • Step 3: ATP-Quantification. After 72 hours, assess viability using a luminescent ATP-quantification assay (e.g., CellTiter-Glo).

    • Causality: We prioritize ATP quantification over LDH-release assays because ATP depletion is a direct, early indicator of mitochondrial dysfunction and metabolic toxicity, whereas LDH release only occurs post-membrane rupture (a late-stage necrotic event).

Protocol 2: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)

Objective: Identify lysosomal trapping caused by the basic piperazine nitrogen.

  • Step 1: Fluorophore Incubation. Treat cells with the test compound (at 5x the established IC50) alongside a fluorescent phospholipid analog (e.g., HCS LipidTOX) for 48 hours. Include Amiodarone (10 µM) as a positive control for DIPL.

  • Step 2: Confocal Imaging. Wash cells and image using a high-content confocal screening system to quantify intracellular lipid vesicle accumulation.

    • Causality: High-content imaging directly visualizes the lysosomal trapping liability. This allows us to rule out compounds whose apparent "efficacy" in cell viability assays is actually just DIPL-induced metabolic stress.

Workflow Library Compound Library Primary Viability Screen (ATP Assay) Library->Primary Secondary LipidTOX Assay (Phospholipidosis) Primary->Secondary High SI Tertiary Kinome Profiling (Selectivity) Secondary->Tertiary No DIPL Lead Lead Selection Tertiary->Lead On-Target

Self-validating high-throughput screening workflow for non-toxic phthalazine candidates.

Strategic Recommendations for Scaffold Optimization

When utilizing 1-Methyl-4-(piperazin-1-yl)phthalazine as a starting point, structural optimization is required to mitigate the baseline toxicities:

  • Exploiting Steric Hindrance: The addition of the 1-methyl group on the phthalazine ring restricts the rotational freedom of the piperazine moiety compared to the unsubstituted analog. This rigidity can enhance target specificity (e.g., fitting precisely into the S1P Lyase active site 5) and reduce promiscuous kinome binding.

  • pKa Modulation: To mitigate the lysosomal trapping inherent to the piperazine fragment, medicinal chemists should consider functionalizing the secondary amine (e.g., forming an amide, urea, or attaching electron-withdrawing groups). This pulls electron density away from the nitrogen, lowering its pKa below 7.0 and preventing protonation in the lysosome.

References

  • NextSDS. "1-(piperazin-1-yl)phthalazine dihydrochloride — Chemical Substance Information." NextSDS Database.
  • ACS Omega. "Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors." ACS Publications.
  • ProQuest. "Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology.
  • NICNAS. "Piperazine: Human health tier II assessment." Australian Government Industrial Chemicals.
  • ResearchGate. "Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis.

Sources

Comparative

Absolute Purity Validation of 1-Methyl-4-(piperazin-1-yl)phthalazine: A Comparative Guide to qNMR vs. Traditional Chromatography

As a Senior Application Scientist specializing in structural elucidation and metrology, I frequently encounter a recurring analytical pitfall in drug development: the over-reliance on relative chromatographic methods for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation and metrology, I frequently encounter a recurring analytical pitfall in drug development: the over-reliance on relative chromatographic methods for absolute purity assignment.

When working with basic, nitrogen-rich heterocycles like 1-Methyl-4-(piperazin-1-yl)phthalazine (a critical pharmacophore building block), traditional HPLC-UV often paints an incomplete picture. These compounds are prone to secondary interactions with silica-based stationary phases, leading to peak tailing. More importantly, they frequently co-precipitate with UV-transparent impurities such as inorganic salts, residual water, or aliphatic solvents.

To establish true mass balance and SI-traceable purity, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard[1]. This guide objectively compares qNMR against alternative methodologies and provides a self-validating experimental protocol for the purity assignment of 1-Methyl-4-(piperazin-1-yl)phthalazine.

Comparative Analysis: qNMR vs. Alternative Methods

The fundamental limitation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is their reliance on the specific response factors (e.g., extinction coefficients or ionization efficiencies) of the analyte and its impurities. In contrast, 1H-qNMR is a primary ratio method . The signal area in an NMR spectrum is directly proportional to the number of resonating nuclei, independent of the molecule's chemical structure[1].

Table 1: Methodological Comparison for Purity Validation
Analytical MethodDetection PrincipleRequires Target Reference Standard?Detects UV-Transparent Impurities?Typical PrecisionPrimary Use Case
1H-qNMR Nuclear spin resonance (Primary Method)No (Uses universal internal standard)Yes (Water, solvents, inorganics*)± 0.5 - 1.0%Absolute purity assignment, Reference standard qualification
HPLC-UV UV Absorbance (Relative Method)Yes No ± 0.1 - 0.5%Routine batch release, Impurity profiling (if standards exist)
LC-MS Ionization & Mass-to-ChargeYes No (Ion suppression risks)VariableTrace impurity identification
Titration Stoichiometric chemical reactionNo No (Subject to interference)± 0.5 - 1.0%Counter-ion determination, Moisture (Karl Fischer)

*Inorganic salts are detected indirectly via mass balance deficits when calculating absolute w/w purity.

The qNMR Workflow: Causality and Self-Validation

To ensure scientific integrity, a qNMR protocol cannot simply be a list of parameters; it must be a self-validating system compliant with USP <761> guidelines[2]. Every step must have built-in checks to confirm that the physical assumptions of the method hold true.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • The Choice: For 1-Methyl-4-(piperazin-1-yl)phthalazine, Maleic acid (TraceCERT® grade) is the optimal internal standard.

  • The Causality: 1-Methyl-4-(piperazin-1-yl)phthalazine exhibits aromatic protons (~7.5–8.2 ppm), piperazine aliphatic protons (~2.8–3.5 ppm), and a methyl singlet (~2.8 ppm). Maleic acid produces a sharp, isolated singlet at 6.26 ppm in DMSO- d6​ . This guarantees zero spectral overlap, which is the foundational requirement for accurate integration.

  • Self-Validation: Samples and the IS must be co-weighed into the same vial using a 5-digit microbalance. The gravimetric precision directly dictates the final purity uncertainty.

Step 2: T1​ Relaxation Measurement (Inversion Recovery)
  • The Choice: Before quantitative acquisition, the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton of interest must be measured using a 180∘−τ−90∘ inversion recovery sequence.

  • The Causality: If the nuclei do not fully return to thermal equilibrium between scans, the resulting integrals will be artificially truncated.

  • Self-Validation: The inter-pulse delay ( D1​ ) must be set to ≥5×T1​ of the slowest relaxing proton. This ensures >99.3% magnetization recovery, eliminating relaxation-induced integration errors.

Step 3: Data Acquisition and Processing
  • Acquisition: Use a 90∘ excitation pulse to maximize the Signal-to-Noise (S/N) ratio. USP <761> mandates an S/N > 150 for quantitative peaks[2]; we target >250.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) and zero-fill to at least 64k data points to perfectly define the Lorentzian line shape.

  • The Causality: Automated baseline correction algorithms often erroneously clip the broad tails of Lorentzian peaks. Manual phase correction and strict, manual baseline definition are mandatory to capture 100% of the peak area.

Step 4: Absolute Purity Calculation

The absolute purity ( Px​ , expressed as % w/w) is calculated using the following SI-traceable mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Experimental Data: Case Study

To illustrate the critical difference between relative and absolute purity, consider the following experimental data from a recent validation batch of 1-Methyl-4-(piperazin-1-yl)phthalazine.

Table 2: Purity Assessment of Batch #MPP-2026-03
Analytical MethodRaw ResultImpurities IdentifiedCalculated Absolute Purity (w/w)
HPLC-UV (254 nm) 99.6% (Area %)Trace organic impurities (0.4%)Overestimated
Karl Fischer 1.2% (w/w)WaterN/A
1H-qNMR (Maleic Acid IS) 96.1% (w/w)Dichloromethane (1.8%), Water (1.2%), Organics (0.9%)96.1% ± 0.6%

Insight: HPLC-UV reported a highly pure product (99.6%). However, qNMR revealed a singlet at 5.76 ppm, identifying residual dichloromethane from the final extraction step, alongside residual moisture. Because these impurities lack a chromophore at 254 nm, HPLC was completely blind to them. qNMR provided the true, absolute mass fraction of the active pharmaceutical ingredient.

Workflow Visualization

The following diagram maps the logical decision tree and self-validating steps required to perform absolute purity assignment versus relative chromatographic methods.

qNMR_Workflow Sample 1-Methyl-4-(piperazin-1-yl)phthalazine Batch Sample Method Analytical Method Selection Sample->Method HPLC HPLC-UV (Relative Purity) Method->HPLC Chromophore dependent qNMR 1H qNMR (Absolute Purity) Method->qNMR Primary ratio method Result Validated Purity Assignment (w/w %) HPLC->Result Requires reference standard IS_Select Select Internal Standard (Maleic Acid, TraceCERT) qNMR->IS_Select T1_Det Determine T1 Relaxation Time (Inversion Recovery) IS_Select->T1_Det Acq Data Acquisition (D1 > 5 x T1, 90° Pulse) T1_Det->Acq Ensures complete relaxation Process Processing (Zero Filling, Manual Phase) Acq->Process Calc Mass Balance Calculation (SI Traceable) Process->Calc Calc->Result

Fig 1. Logical workflow comparing qNMR absolute purity validation against relative HPLC methods.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-4-(piperazin-1-yl)phthalazine

Operational Safety and Handling Guide: 1-Methyl-4-(piperazin-1-yl)phthalazine As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reviewing a standard S...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 1-Methyl-4-(piperazin-1-yl)phthalazine

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reviewing a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to implement self-validating safety protocols. 1-Methyl-4-(piperazin-1-yl)phthalazine (CAS: 926232-26-0) is a critical heterocyclic building block widely utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. This guide provides the operational, logistical, and safety frameworks necessary for researchers and drug development professionals to handle this compound with uncompromising scientific integrity.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the molecular hazards. The compound features a piperazine moiety—a secondary amine that confers basicity. In contact with moisture on the skin or mucous membranes, basic amines can cause localized saponification of lipids, leading to severe irritation or chemical burns. Furthermore, the phthalazine core is highly lipophilic and biologically active, increasing the risk of systemic toxicity upon inhalation of fine particulate dust or transdermal absorption.

Because of these dual hazards (corrosivity and biological activity), rigorous adherence to the standard for Personal Protective Equipment (PPE) hazard assessment is mandatory before initiating any experimental workflow.

Personal Protective Equipment (PPE) Matrix

Engineering controls (like fume hoods) are your primary defense, but PPE is the critical final barrier. The table below outlines the required PPE and the mechanistic causality behind each choice.

Table 1: PPE Requirements and Mechanistic Rationale for 1-Methyl-4-(piperazin-1-yl)phthalazine

Protection CategoryRequired EquipmentQuantitative SpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile or Neoprene GlovesMinimum 0.12 mm thicknessNitrile provides excellent chemical resistance against basic amines, preventing lipid saponification on the epidermis.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against corneal damage from basic dust particulates or accidental solvent splashes during dissolution.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents particulate accumulation on personal clothing and mitigates static discharge risks.
Respiratory N95 or P100 Respirator95–99.9% filtration efficiencyRequired only if weighing outside a fume hood (not recommended) to prevent inhalation of biologically active phthalazine dust.

Operational Workflow: Step-by-Step Handling Protocol

According to the National Research Council's , handling biologically active solid chemicals requires a self-validating system where procedural discipline, engineering controls, and PPE work in tandem.

Protocol 1: Safe Weighing and Dissolution

  • Preparation: Verify that the chemical fume hood is operational with a minimum face velocity of 100 Linear Feet per Minute (LFM). Don all required PPE as outlined in Table 1.

  • Static Mitigation: 1-Methyl-4-(piperazin-1-yl)phthalazine is typically supplied as a fine, dry powder. Use an anti-static weighing gun (ionizer) or a grounded static eliminator to neutralize static charges on the weighing boat and spatula. Causality: Static charge can cause fine basic powders to aerosolize, bypassing primary engineering controls and adhering to gloves.

  • Weighing: Tare a conductive weighing boat on an analytical balance inside the fume hood. Carefully transfer the powder using a stainless-steel micro-spatula.

  • Dissolution: Transfer the weighed solid directly into a borosilicate glass vial. Add the chosen solvent (e.g., DMSO or Dichloromethane) slowly down the interior side of the vial to prevent aerosolization of the powder bed. Cap the vial immediately with a PTFE-lined septum cap before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free wipe (70% Isopropanol or Ethanol) to capture and remove residual microscopic particulates.

Protocol 2: Spill Response and Disposal Plan In the event of a localized powder spill, immediate containment is critical to prevent airborne dispersion.

  • Containment: Do not sweep dry powder. Cover the spill with a damp absorbent pad or lightly mist the area with water to suppress dust formation.

  • Neutralization & Cleanup: Carefully wipe the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine residues, followed by a secondary water rinse.

  • Waste Segregation: Place all contaminated wipes, gloves, and weighing boats into a clearly labeled, sealable hazardous waste container.

  • Disposal: Dispose of as hazardous chemical waste in accordance with EPA guidelines and institutional Environmental Health and Safety (EHS) policies. Never flush amine-bearing pharmaceutical intermediates down the sink.

Workflow Visualization

The following diagram outlines the logical progression of the handling and emergency response workflow, ensuring a fail-safe operational environment.

SafetyWorkflow Start Start: 1-Methyl-4-(piperazin-1-yl)phthalazine Handling Hazard Hazard Assessment (Irritant, Basic Amine) Start->Hazard PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Hazard->PPE Hood Transfer to Fume Hood (Min 100 LFM) PPE->Hood Weigh Weighing & Dissolution (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol (Wet wipe, 1% Acetic Acid) Spill->Clean Yes Dispose Hazardous Waste Disposal (EPA Guidelines) Spill->Dispose No Clean->Dispose End Operation Complete Dispose->End

Workflow for the safe handling and spill response of 1-Methyl-4-(piperazin-1-yl)phthalazine.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(piperazin-1-yl)phthalazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(piperazin-1-yl)phthalazine
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